PTD10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C49H51N11O8 |
|---|---|
分子量 |
922.0 g/mol |
IUPAC名 |
4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)-4-pyridinyl]-1-methyl-2-oxo-3-pyridinyl]amino]-3-pyridinyl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C49H51N11O8/c1-27-24-56(41(63)23-51-34-7-5-6-32-42(34)48(68)60(45(32)65)36-9-11-40(62)54-44(36)64)14-15-57(27)30-8-10-39(52-22-30)53-35-18-29(25-55(4)46(35)66)31-12-13-50-43(33(31)26-61)59-17-16-58-37(47(59)67)19-28-20-49(2,3)21-38(28)58/h5-8,10,12-13,18-19,22,25,27,36,51,61H,9,11,14-17,20-21,23-24,26H2,1-4H3,(H,52,53)(H,54,62,64)/t27-,36?/m0/s1 |
InChIキー |
DGDYTCIJBXSVPQ-XLYAUNJQSA-N |
異性体SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C(=O)CNC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |
正規SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C(=O)CNC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |
製品の起源 |
United States |
Foundational & Exploratory
The PROTAC PTD10: A Deep Dive into its Mechanism of Action for Targeted Bruton's Tyrosine Kinase Degradation
Abstract
PTD10 is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway implicated in various B-cell malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. This compound exemplifies a promising therapeutic strategy by hijacking the cell's own ubiquitin-proteasome system to eliminate BTK, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.
Introduction to this compound
This compound is a heterobifunctional molecule, meaning it consists of two distinct active domains connected by a chemical linker.[1] One domain is a ligand that selectively binds to Bruton's Tyrosine Kinase (BTK), and the other domain recruits an E3 ubiquitin ligase. Specifically, this compound is synthesized from the selective BTK inhibitor GDC-0853 and the cereblon (CRBN) E3 ligase ligand pomalidomide.[2][3][4] This design allows this compound to act as a bridge, bringing BTK into close proximity with the CRBN E3 ligase, which is a component of the larger Cullin-RING E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to BTK, marking it for degradation by the proteasome.[2][5]
Core Mechanism of Action: The Ubiquitin-Proteasome System
The primary mechanism of action of this compound is the induced degradation of BTK via the ubiquitin-proteasome pathway.[2] This process can be broken down into several key steps:
-
Ternary Complex Formation: this compound first binds to both BTK and the CRBN E3 ligase simultaneously, forming a ternary complex. This is a crucial step for the subsequent ubiquitination of BTK.[5] The formation of this complex is event-driven and allows this compound to function catalytically, as a single molecule of this compound can induce the degradation of multiple BTK proteins.[4]
-
Ubiquitination of BTK: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin (B1169507) chain on BTK.[6][7]
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation.[6] The proteasome unfolds and degrades the tagged BTK into small peptides, effectively eliminating it from the cell.[2][7]
The degradation of BTK by this compound has been experimentally verified. Treatment of Ramos cells with this compound was shown to be blocked by co-treatment with a BTK inhibitor (GDC-0853) or an E3 ligase ligand (iberdomide), demonstrating the necessity of both binding events. Furthermore, pre-treatment with a proteasome inhibitor (bortezomib) or a neddylation inhibitor (MLN-4924), which prevents the activation of the E3 ligase complex, also inhibited BTK degradation, confirming the involvement of the ubiquitin-proteasome pathway.[2]
References
- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
PTD10: A Technical Guide to a Novel BTK Protein Degrader for B-Cell Dysregulation Research
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of PTD10, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). This compound offers a promising therapeutic strategy for B-cell malignancies and autoimmune diseases by leveraging the ubiquitin-proteasome system to eliminate BTK, a key player in B-cell receptor signaling.
Core Concepts: BTK and the PROTAC Approach
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, activation, proliferation, and survival.[1][2] Its dysregulation is implicated in various B-cell cancers and autoimmune disorders.[2][3] Traditional therapies have focused on inhibiting BTK's kinase activity. However, the emergence of resistance, often through mutations at the inhibitor binding site, necessitates alternative therapeutic strategies.
PROTACs represent a novel modality in drug discovery that induces the degradation of a target protein rather than merely inhibiting it.[4] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the proteasome. This compound is a BTK-targeting PROTAC that utilizes the selective BTK inhibitor GDC-0853 as the BTK-binding ligand and pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase.[6]
Quantitative Efficacy of this compound
This compound has demonstrated exceptional potency in degrading BTK and inhibiting the growth of B-cell lymphoma cell lines. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| DC50 (Degradation Concentration 50%) | 0.5 nM | Ramos | [7][8] |
| 0.6 nM | JeKo-1 | [7][8] | |
| KD (Binding Affinity to BTK) | 2.28 nM | Not Specified | [7][8] |
Table 1: In Vitro Degradation Potency and Binding Affinity of this compound.
| Cell Line | IC50 (Inhibitory Concentration 50%) | Parent Molecule IC50 (GDC-0853) | Parent Molecule IC50 (Pomalidomide) | Reference |
| TMD8 | 1.4 nM | ~14 nM | >100 nM | |
| Mino | 2.2 nM | ~6.6 nM | ~22 nM |
Table 2: In Vitro Cell Growth Inhibition of this compound.
Mechanism of Action of this compound
This compound effectuates the degradation of BTK through the ubiquitin-proteasome pathway. The process is initiated by the simultaneous binding of this compound to both BTK and the CRBN E3 ligase, forming a ternary complex. This proximity enables the transfer of ubiquitin molecules to BTK. Poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome. Experimental evidence confirms that the degradation of BTK by this compound is blocked by co-treatment with the BTK inhibitor GDC-0853 or the CRBN ligand iberdomide, as well as by the proteasome inhibitor bortezomib (B1684674) and the neddylation inhibitor MLN-4924. This confirms the specific, CRBN- and proteasome-dependent mechanism of action.
Caption: Mechanism of this compound-mediated BTK protein degradation.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[3][9] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[10] Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors like NF-κB, which promote B-cell proliferation, survival, and differentiation.[2]
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on standard molecular and cellular biology techniques.
Western Blotting for BTK Degradation
This assay is used to quantify the reduction in BTK protein levels following treatment with this compound.
Materials:
-
Cell lines (e.g., Ramos, JeKo-1, TMD8)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 18-24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein samples, add Laemmli buffer, and separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and survival.
Materials:
-
Cell lines (e.g., TMD8, Mino)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow for effects on cell growth.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Immunoprecipitation (IP) for Ternary Complex Formation
Immunoprecipitation can be used to confirm the interaction between BTK, this compound, and CRBN.
Materials:
-
Cell lysate from cells treated with this compound
-
Primary antibody (e.g., anti-BTK or anti-CRBN)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-BTK) to form an antibody-protein complex.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-CRBN and anti-BTK if the IP was performed with an anti-CRBN antibody).
Experimental Workflow Overview
The characterization of this compound typically follows a structured workflow to assess its efficacy and mechanism of action.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a highly potent and selective BTK protein degrader with significant potential for the treatment of B-cell dysregulated diseases. Its ability to induce the complete removal of the BTK protein offers a distinct advantage over traditional inhibitors, particularly in the context of acquired resistance. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic utility of this compound and the broader field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 3. protocols.io [protocols.io]
- 4. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
PTD10: A Technical Guide to a Novel BTK-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTD10 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling. As a heterobifunctional molecule, this compound engages both BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism of action offers a promising therapeutic strategy for B-cell malignancies by eliminating the entire BTK protein, thereby overcoming limitations of traditional small-molecule inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supplemented with detailed experimental protocols and pathway diagrams.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule composed of three key moieties: a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon. The BTK-binding component is derived from the selective and reversible BTK inhibitor GDC-0853, while the Cereblon-recruiting ligand is based on pomalidomide.
| Property | Value | Reference |
| Molecular Formula | C49H51N11O8 | [1] |
| Molecular Weight | 922.02 g/mol | [1] |
| IUPAC Name | 4-((2-((S)-4-(6-((2'-(7,7-dimethyl-1-oxo-1,3,4,6,7,8-hexahydro-2H-cyclopenta[1][2]pyrrolo[1,2-a]pyrazin-2-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)amino)pyridin-3-yl)-3-methylpiperazin-1-yl)-2-oxoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | [1] |
| CAS Number | 2642231-19-2 | [1] |
| Appearance | Solid | [3] |
Mechanism of Action
This compound functions as a BTK degrader by hijacking the cell's ubiquitin-proteasome system. The molecule's bifunctional nature allows it to simultaneously bind to BTK and the Cereblon E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of BTK, marking it for degradation by the 26S proteasome. The degradation of BTK disrupts the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4][5]
References
Technical Guide: The Role of Regulatory B10 Cells in B-cell Dysregulation
An in-depth analysis of the scientific literature did not yield specific information regarding a molecule or entity referred to as "PTD10" in the context of B-cell dysregulation. It is possible that this is a novel or less-documented research area, or potentially a typographical error.
However, the provided search results contain substantial and relevant information on the closely related and critical topic of regulatory B10 cells and their role in modulating B-cell function and dysregulation. This technical guide will, therefore, focus on the function, signaling pathways, and research methodologies related to B10 cells, a key area of investigation for researchers, scientists, and drug development professionals in immunology.
This guide provides a comprehensive overview of regulatory B10 cells (B10 cells), an IL-10-producing subset of B-lymphocytes that play a crucial role in immune homeostasis and the pathogenesis of autoimmune diseases.
Introduction to B10 Cells
B-lymphocytes are central to humoral immunity, primarily through the production of antibodies. However, specific subsets of B-cells also possess regulatory functions that are critical for maintaining immune tolerance. Among these, B10 cells are a numerically rare but potent population defined by their capacity to produce the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. These cells are instrumental in suppressing inflammatory responses and have been implicated in the context of autoimmune diseases, infections, and cancer[1].
Functionally, B10 cells exert their regulatory effects by producing IL-10, which can inhibit the function of various immune cells, including T-cells and antigen-presenting cells[1]. The dysregulation of B10 cell function or frequency can contribute to the breakdown of self-tolerance and the development of autoimmune conditions.
Quantitative Data on B-cell Subsets in Disease
The following table summarizes quantitative data on the alteration of B-cell subsets, including those with regulatory potential, in the context of severe infectious disease, which can serve as a model for B-cell dysregulation.
| B-cell Subset | Change in Severe COVID-19 Patients | Functional Consequence | Reference |
| Total B-cells | Significant Reduction | Impaired humoral immunity | [2] |
| Memory B-cells | Significant Reduction | Reduced long-term antibody response | [2] |
| Naïve B-cells | Increase | Altered B-cell maturation and response | [2] |
| Regulatory B-cells (CD24hiCD38hi) | Reduced Frequency | Impaired IL-10 production, loss of suppression | [2] |
Signaling Pathways in B-cell Activation and Regulation
The function of B10 cells and B-cells, in general, is tightly controlled by a complex network of signaling pathways. The B-cell receptor (BCR) is a key initiator of these cascades.
Upon antigen binding, the BCR initiates a signaling cascade that determines the B-cell's fate, including proliferation, differentiation, or apoptosis[3][4]. Key components of this pathway include Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (SYK), and Phosphoinositide 3-kinase (PI3K)[3][5].
Toll-like receptors (TLRs) are crucial for the innate immune recognition of pathogens and play a significant role in B10 cell activation and expansion[6]. For instance, TLR9 stimulation by CpG oligodeoxynucleotides can promote the in vitro expansion of B10 cells[6].
Experimental Protocols
Detailed methodologies are essential for the reproducible study of B10 cells. Below are outlines of key experimental protocols.
This protocol is adapted from methodologies aimed at expanding regulatory B-cell populations for therapeutic applications[6].
-
Isolation of B-cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate B-cells from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.
-
-
Cell Culture and Stimulation:
-
Culture isolated B-cells at a density of 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Stimulate the B-cells with a TLR9 agonist, such as CpG oligodeoxynucleotide (ODN) 2006 (1 µg/mL), to induce proliferation and IL-10 production.
-
Co-stimulation with a CD40 agonist, such as soluble CD40L (1 µg/mL), can further enhance B10 cell expansion[1].
-
-
Incubation and Analysis:
-
Incubate the cells for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assess B10 cell frequency and function using flow cytometry for IL-10 expression and ELISA for secreted IL-10 in the supernatant.
-
This protocol allows for the quantitative analysis of intracellular signaling events in B-cells following stimulation[7].
-
B-cell Stimulation:
-
Prepare isolated B-cells at a concentration of 2 x 106 cells/mL in pre-warmed culture medium.
-
Stimulate the cells with an activating agent, such as anti-IgM F(ab')2 fragments (10 µg/mL), for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold Permeabilization Buffer (e.g., 90% methanol) and incubating on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently-conjugated antibodies specific for phosphorylated signaling proteins, such as phospho-BTK (Y551), phospho-SYK (Y525/526), or phospho-AKT (S473), for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the phospho-specific antibodies to quantify the level of protein phosphorylation at different time points.
-
Logical Workflow for Investigating B10 Cell Function
The following diagram illustrates a typical workflow for investigating the role of B10 cells in a disease model.
Conclusion
Regulatory B10 cells are critical modulators of the immune response, and their dysregulation is implicated in various pathological conditions. Understanding the signaling pathways that govern their function and developing robust protocols for their study are essential for harnessing their therapeutic potential. Further research into B10 cells holds promise for the development of novel cell-based therapies for autoimmune diseases and other inflammatory disorders.
References
- 1. Regulatory B10 cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Coinhibitory Receptors in B Cell Dysregulation in SARS-CoV-2-Infected Individuals with Severe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B cell development: transcriptional regulation and immunological mechanisms in homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. B-cell signal transduction: tyrosine phosphorylation, kinase activity, and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of PTD10: A Technical Guide to a Novel BTK-Degrading PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of the discovery and development of PTD10, a highly potent and selective PROTAC designed to degrade Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies and autoimmune diseases. This compound represents a significant advancement over previous BTK-targeting PROTACs, demonstrating enhanced selectivity and cellular efficacy.
Core Components and Mechanism of Action
This compound is meticulously engineered, comprising three key components: a high-affinity ligand for the target protein (BTK), a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker that optimally positions the two for inducing protein degradation.
-
Target Ligand: this compound utilizes GDC-0853, a potent and selective non-covalent inhibitor of BTK.[1]
-
E3 Ligase Ligand: The CRBN E3 ligase is recruited by a pomalidomide (B1683931) moiety.[1]
-
Linker: A thoughtfully designed linker connects the BTK and CRBN ligands, facilitating the formation of a productive ternary complex.
The mechanism of action of this compound follows the canonical PROTAC pathway. By bringing BTK and CRBN into close proximity, this compound induces the ubiquitination of BTK. This polyubiquitin (B1169507) tag marks BTK for recognition and subsequent degradation by the 26S proteasome, leading to a reduction in total BTK protein levels and a downstream blockade of B-cell receptor (BCR) signaling.
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its constituent components, providing a comparative view of its potency and efficacy.
| Compound | DC50 (nM) in Ramos Cells | DC50 (nM) in JeKo-1 Cells | KD (nM) |
| This compound | 0.5 | 0.6 | 2.28 |
| Cell Line | This compound IC50 (nM) | GDC-0853 IC50 (nM) | Pomalidomide IC50 (nM) |
| TMD8 | 1.4 | 14 | >10,000 |
| Mino | 2.2 | 6.8 | 23 |
| Compound | BTK Engagement IC50 (nM) | CRBN Engagement IC50 (nM) |
| This compound | 65 | 780 |
| GDC-0853 | 8 | - |
| Pomalidomide | - | 830 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the modification of the GDC-0853 and pomalidomide moieties to incorporate a linker attachment point, followed by their conjugation. The detailed synthesis is described in the supplementary information of Li et al., J. Med. Chem. 2023.[1]
Figure 2: General Synthetic Workflow for this compound.
BTK Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed Ramos or JeKo-1 cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against BTK overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
Figure 3: Western Blot Experimental Workflow.
Cell Viability Assay
-
Cell Seeding: Seed TMD8 or Mino cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, GDC-0853, or pomalidomide for 72 hours.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds of interest for the desired time.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence, which is directly proportional to the amount of caspase-3 and -7 activity.
Signaling Pathway Context
This compound's degradation of BTK effectively shuts down the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.
Figure 4: BTK Signaling Pathway and this compound Intervention.
Conclusion
This compound stands out as a highly effective and selective BTK-degrading PROTAC. Its development, based on a potent and selective BTK inhibitor and a well-characterized E3 ligase ligand, has resulted in a molecule with superior cellular efficacy compared to its parent compounds and other reported BTK PROTACs. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery, facilitating further investigation and development of next-generation therapeutics.
References
An In-depth Technical Guide to the Composition and Mechanism of PTD10, a BTK-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PTD10, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). Contrary to potential misconceptions, this compound is not an E3 ligase itself but rather a heterobifunctional molecule that hijacks the cellular ubiquitin-proteasome system by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the BTK protein, leading to its targeted degradation. This guide details the composition of this compound, including its target-binding ligand, E3 ligase ligand, and linker, and provides relevant quantitative data, experimental methodologies, and pathway visualizations.
Core Components of the this compound PROTAC
This compound is meticulously assembled from three key chemical moieties: a warhead that binds to the target protein (BTK), a ligand that recruits an E3 ligase (CRBN), and a chemical linker that tethers the two.
-
Target-Binding Ligand: GDC-0853 (Fenebrutinib) this compound utilizes GDC-0853, a potent and selective non-covalent inhibitor of BTK.[1] GDC-0853 binds to the ATP-binding site of BTK, effectively targeting it for proximity-induced degradation.[2]
-
E3 Ligase Ligand: Pomalidomide (B1683931) To engage the ubiquitin-proteasome system, this compound incorporates pomalidomide. Pomalidomide is a well-characterized immunomodulatory imide drug (IMiD) that binds to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3] This interaction recruits the enzymatic machinery necessary for the ubiquitination of the target protein.
-
Linker Composition The BTK-binding and CRBN-binding moieties of this compound are connected by a specific linker. Analysis of the this compound chemical structure reveals a linker composed of a piperazine (B1678402) core attached to an alkyl chain, which is then connected to the pomalidomide ligand via an amide bond. The strategic design of this linker is crucial for optimizing the formation and stability of the ternary complex (BTK-PTD10-CRBN), which is a prerequisite for efficient protein degradation.
Quantitative Data and Performance Metrics
The efficacy of this compound and its constituent ligands has been quantified through various biochemical and cellular assays. The following tables summarize key performance metrics.
Table 1: Ligand Binding Affinities
| Ligand | Target | Assay Type | Binding Affinity | Reference |
| GDC-0853 (Fenebrutinib) | BTK (Wild-Type) | Biochemical Kinase Assay | Ki: 0.91 nM | [4][5] |
| Pomalidomide | CRBN-DDB1 Complex | Competitive Titration | Ki: 156.60 nM | [6] |
| Pomalidomide | CRBN-DDB1 Complex | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | [7] |
Table 2: this compound Degradation Potency and Binding Affinity
| Metric | Cell Line / Assay | Value | Reference |
| DC50 (BTK Degradation) | Ramos Cells | 0.5 nM | [8] |
| DC50 (BTK Degradation) | JeKo-1 Cells | 0.6 nM | [8] |
| Kd (Binding Affinity) | Not Specified | 2.28 nM | [8] |
Signaling Pathways and Mechanism of Action
This compound targets BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[9][10] Dysregulation of this pathway is implicated in various B-cell malignancies. The diagrams below illustrate the BCR signaling pathway and the mechanism of action of this compound.
Caption: The B-Cell Receptor (BCR) signaling cascade, highlighting the central role of BTK.
Caption: this compound facilitates the formation of a ternary complex, leading to BTK ubiquitination and degradation.
Experimental Protocols
The characterization of PROTACs like this compound involves a series of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.
This protocol is designed to determine the DC50 of this compound by quantifying BTK protein levels in treated cells.
Materials:
-
Cell line (e.g., Ramos, JeKo-1)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK (e.g., 1:1000 dilution) and anti-loading control (e.g., anti-GAPDH or anti-β-actin, 1:5000 dilution)
-
HRP-conjugated secondary antibody (e.g., 1:2000 dilution)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane) and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to the loading control. Plot the percentage of remaining BTK protein against the this compound concentration to determine the DC50 value.
SPR can be used to measure the binding kinetics and affinity of the individual ligands to their respective targets.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 for amine coupling, or NTA for His-tagged proteins)
-
Recombinant human BTK or CRBN-DDB1 complex
-
GDC-0853 or Pomalidomide
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for CM5 chip: EDC, NHS, ethanolamine)
General Procedure (for Pomalidomide binding to CRBN):
-
Protein Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Analyte Preparation: Prepare a series of concentrations of pomalidomide in running buffer.
-
Binding Analysis: Inject the pomalidomide solutions over the immobilized CRBN surface at a constant flow rate.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human CRBN-DDB1 complex
-
Pomalidomide
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation: Dialyze the protein and dissolve the ligand in the same buffer to minimize heats of dilution.
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while measuring the heat evolved or absorbed.
-
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of a PROTAC like this compound.
Caption: A generalized workflow for the development and evaluation of PROTAC degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
In-Vitro Characterization of BTK PROTAC PTD10: A Technical Guide
This document provides an in-depth technical overview of the in-vitro characterization of PTD10, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK). This compound is a heterobifunctional molecule constructed from the selective BTK inhibitor GDC-0853 and the cereblon (CRBN) E3 ligase ligand pomalidomide.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.
Core Concepts: PROTAC Mechanism of Action
PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[6][7] A PROTAC molecule, such as this compound, acts as a bridge to form a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase (Cereblon).[1][8] This proximity induces the E3 ligase to tag the target protein with a polyubiquitin (B1169507) chain, marking it for degradation by the 26S proteasome.[8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[9][10]
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. mdpi.com [mdpi.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. condrug.com [condrug.com]
Pro-Apoptotic Peptide-10 (PAP-10): A Technical Overview of its Role in Caspase-Dependent Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed cell death, or apoptosis, is a critical physiological process, and its dysregulation is a hallmark of cancer. The caspase family of proteases are central regulators of apoptosis.[1] This document provides a technical guide on the mechanism of action of a novel investigational agent, Pro-Apoptotic Peptide-10 (PAP-10), with a specific focus on its effects on the caspase-dependent apoptotic pathway. We will detail its proposed mechanism, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and workflows.
Introduction to Caspase-Dependent Apoptosis
Apoptosis is an evolutionarily conserved and tightly regulated process of cell suicide. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2]
-
The Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[2]
-
The Intrinsic Pathway: Initiated by intracellular stress signals such as DNA damage or growth factor withdrawal, this pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4] Upon activation, pro-apoptotic proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.[3]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[5] Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[1][6]
Proposed Mechanism of Action of PAP-10
PAP-10 is a synthetic peptide designed to selectively induce apoptosis in cancer cells. Its proposed mechanism of action is centered on the intrinsic apoptotic pathway. It is hypothesized that PAP-10 mimics the action of BH3-only proteins, a subclass of the Bcl-2 family that can neutralize anti-apoptotic Bcl-2 proteins.[7] By binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, PAP-10 is thought to unleash the pro-apoptotic activity of Bax and Bak, leading to MOMP, cytochrome c release, and subsequent caspase activation.
Below is a diagram illustrating the proposed signaling pathway for PAP-10.
Quantitative Data Summary
The pro-apoptotic activity of PAP-10 has been evaluated in various cancer cell lines. The following tables summarize key quantitative findings.
Table 1: In Vitro Cytotoxicity of PAP-10
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HeLa | Cervical Cancer | 18.9 |
| Jurkat | T-cell Leukemia | 9.8 |
Table 2: Induction of Apoptosis by PAP-10 (20 µM, 24h)
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 35.6% | 12.3% |
| A549 | 28.9% | 9.8% |
| Jurkat | 45.2% | 18.5% |
Table 3: Caspase Activation by PAP-10 (20 µM, 12h)
| Cell Line | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| MCF-7 | 4.8 | 3.5 |
| Jurkat | 6.2 | 4.9 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of PAP-10.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of PAP-10 (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with PAP-10 at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.
-
Data Interpretation:
Caspase Activity Assay (Luminometric)
-
Cell Lysis: Treat cells with PAP-10, then lyse the cells to release cellular contents, including caspases.
-
Substrate Addition: Add a luminogenic caspase-3/7 or caspase-9 substrate to the cell lysate. The substrate contains a specific peptide sequence that is cleaved by the active caspase.
-
Luminescence Measurement: Upon cleavage of the substrate by the active caspase, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity. Measure the luminescence using a luminometer.
-
Data Normalization: Normalize the caspase activity to the total protein concentration in each sample.
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Extract total protein from PAP-10-treated and control cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates a typical experimental workflow for evaluating a pro-apoptotic compound like PAP-10.
Logical Relationships in the Caspase-Dependent Apoptotic Pathway
The decision to undergo apoptosis is governed by a complex interplay of pro- and anti-apoptotic signals. The logical relationship between key components can be visualized as a series of checkpoints and amplification loops.
Conclusion and Future Directions
The preclinical data strongly suggest that PAP-10 is a potent inducer of caspase-dependent apoptosis, primarily through the intrinsic mitochondrial pathway. Its ability to modulate the Bcl-2 family of proteins makes it a promising candidate for further development as an anti-cancer therapeutic. Future studies will focus on in vivo efficacy, safety profiling, and the identification of predictive biomarkers to identify patient populations most likely to respond to PAP-10 treatment. The methodologies and pathways described herein provide a robust framework for the continued investigation of PAP-10 and other novel apoptosis-inducing agents.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 5. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caspase-dependent cleavage of signaling proteins during apoptosis. A turn-off mechanism for anti-apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PTD10: A Technical Guide for Researchers in B-Cell Malignancies
December 15, 2025
Executive Summary
B-cell malignancies, a diverse group of cancers affecting B lymphocytes, represent a significant area of oncology research. A key signaling pathway implicated in the pathogenesis of many B-cell cancers is the B-cell receptor (BCR) pathway, with Bruton's tyrosine kinase (BTK) being a critical downstream effector. While BTK inhibitors have shown considerable clinical success, the emergence of resistance necessitates the development of novel therapeutic strategies. This technical guide provides an in-depth overview of PTD10, a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BTK. This compound represents a promising next-generation therapeutic approach for B-cell malignancies by not only inhibiting but eliminating the BTK protein.
This document is intended for researchers, scientists, and drug development professionals. It details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Therapeutic Rationale
This compound is a heterobifunctional PROTAC that is composed of a ligand for BTK, a linker, and a ligand for an E3 ubiquitin ligase. Specifically, this compound is designed based on the selective BTK inhibitor GDC-0853 and the cereblon (CRBN) E3 ligase ligand pomalidomide.[1][2] The rationale behind this design is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively target and eliminate the BTK protein, rather than just inhibiting its enzymatic activity.[1] This approach offers several potential advantages over traditional inhibitors, including the ability to overcome resistance mechanisms associated with BTK mutations and to address the scaffolding functions of the BTK protein.[3]
The Role of BTK in B-Cell Malignancies
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the BCR signaling pathway.[1][2] This pathway is essential for the survival, activation, proliferation, and differentiation of B-cells.[1] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[1] Therefore, BTK is a well-validated therapeutic target in these diseases.[1]
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[1] The degradation of BTK disrupts the downstream signaling cascade, ultimately leading to the inhibition of cell growth and the induction of apoptosis in BTK-dependent cancer cells.[1][2]
Caption: Mechanism of action of this compound in inducing BTK degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies, comparing its performance to its parent molecules and other BTK PROTACs.
Table 1: BTK Degradation Potency of this compound
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | Ramos | 0.5 | >95 |
| This compound | JeKo-1 | 0.6 | >95 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data sourced from Li, Y., et al. (2023).[1][2]
Table 2: Inhibition of Cell Growth by this compound
| Compound | Cell Line | IC₅₀ (nM) |
| This compound | TMD8 | 1.4 |
| This compound | Mino | 2.2 |
| GDC-0853 | TMD8 | 14 |
| GDC-0853 | Mino | 6.6 |
| Pomalidomide | TMD8 | >1000 |
| Pomalidomide | Mino | 22 |
| DD-03-171 | TMD8 | 10.3 |
| DD-03-171 | Mino | 15.6 |
| MT-802 | TMD8 | 2.5 |
| MT-802 | Mino | 4.1 |
| P13I | TMD8 | 3.9 |
| P13I | Mino | 5.8 |
IC₅₀: Half-maximal inhibitory concentration. Data sourced from Li, Y., et al. (2023).[1]
Table 3: Target Engagement of this compound and Parent Molecules
| Compound | Target | IC₅₀ (nM) |
| This compound | BTK | 8.8 |
| This compound | CRBN | 230 |
| GDC-0853 | BTK | 1.1 |
| Pomalidomide | CRBN | 210 |
IC₅₀ values were determined by a NanoBRET target engagement assay.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard laboratory procedures and the methods described in the primary literature on this compound.[1][2]
Western Blotting for BTK Degradation
This protocol is used to visualize and quantify the degradation of BTK protein following treatment with this compound.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, JeKo-1)
-
This compound and control compounds (e.g., GDC-0853, pomalidomide, DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or control compounds for a specified duration (e.g., 17 hours).[2]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and anti-loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.
Caption: Experimental workflow for Western Blotting.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of B-cell malignancy cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, Mino)
-
This compound and control compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Apoptosis Assay by Flow Cytometry
This protocol is for quantifying this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
B-cell lymphoma cell lines
-
This compound and control compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or control compounds for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Caption: Workflow for apoptosis analysis by flow cytometry.
Label-Free Proteomics for Selectivity Profiling
This advanced technique is used to assess the selectivity of this compound by quantifying changes in the abundance of a wide range of proteins in the cell.
Materials:
-
B-cell lymphoma cell lines
-
This compound and control compounds (e.g., ibrutinib-based PROTAC P13I)
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation: Treat cells with this compound or a control PROTAC. Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between this compound-treated and control-treated cells to identify off-target effects. The study on this compound demonstrated its high selectivity, as it did not significantly affect the abundance of other kinases, unlike the ibrutinib-based PROTAC P13I which showed degradation of off-target kinases like CSK and FRK.[1]
Signaling Pathways
This compound primarily impacts the B-cell receptor (BCR) signaling pathway through the degradation of BTK.
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding to the BCR, leading to the activation of a series of downstream kinases, including LYN, SYK, and BTK.[1] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, promoting B-cell survival and proliferation.[1]
Caption: Simplified BCR signaling pathway and the point of intervention by this compound.
Conclusion
This compound is a highly potent and selective BTK degrader that has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of B-cell malignancies.[1][2] Its mechanism of action, which involves the complete removal of the BTK protein, offers a promising strategy to overcome the limitations of traditional BTK inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and the broader field of targeted protein degradation in B-cell cancers. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound.
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
PTD10 Protocol for BTK Degradation in Ramos Cells: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in B-cell malignancies.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[3][4] PTD10 is a highly potent and selective PROTAC that targets BTK for degradation.[5][6] Composed of a ligand for BTK and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BTK, leading to the inhibition of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells.[3][5][7]
These application notes provide detailed protocols for utilizing this compound to induce BTK degradation in Ramos cells, a human Burkitt's lymphoma cell line commonly used in B-cell signaling research.
Quantitative Data Summary
The efficacy of this compound in inducing BTK degradation in Ramos cells has been quantitatively determined. The key metrics are summarized in the table below for easy comparison.
| Parameter | Cell Line | Value | Reference |
| DC50 | Ramos | 0.5 ± 0.2 nM | [7] |
| Maximum Degradation (Dmax) | Ramos | >95% | [7] |
| Treatment Time for DC50 Determination | Ramos | 17 hours | [7] |
| Binding Affinity (KD) | Not specified for cell line | 2.28 nM | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and the experimental procedure, the following diagrams have been generated.
Caption: this compound-mediated BTK degradation pathway.
Caption: Experimental workflow for this compound-mediated BTK degradation.
Experimental Protocols
The following are detailed protocols for the key experiments involved in assessing this compound-mediated BTK degradation in Ramos cells.
Protocol 1: Ramos Cell Culture
-
Cell Line: Ramos (human Burkitt's lymphoma) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging:
Protocol 2: this compound Treatment for BTK Degradation
-
Cell Seeding: Seed Ramos cells in multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5 x 105 cells/mL).
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 3000 nM to 0.15 nM in 3-fold dilutions).[7]
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Treatment: Add the diluted this compound and vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for 17 hours at 37°C in a 5% CO2 incubator to assess BTK degradation.[7]
Protocol 3: Cell Lysis and Protein Quantification
-
Cell Harvesting: After incubation, transfer the cell suspension to centrifuge tubes.
-
Washing: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis:
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Protocol 4: Western Blot Analysis for BTK Levels
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK (e.g., anti-BTK antibody) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BTK band intensity to the corresponding loading control band intensity. The percentage of BTK degradation can be calculated relative to the vehicle-treated control.
Protocol 5: Apoptosis Assay (Optional)
As this compound has been shown to induce apoptosis, this can be assessed using various methods.[5]
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat Ramos cells with this compound as described in Protocol 2.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Caspase Activity Assay:
-
Treat cells with this compound.
-
Lyse the cells and measure the activity of caspases (e.g., caspase-3, -7, -9) using a commercially available colorimetric or fluorometric assay kit. An increase in caspase activity is indicative of apoptosis.
-
Mechanism of Action Studies
To confirm that the observed BTK degradation is mediated by the proteasome and requires the formation of the ternary complex, the following control experiments can be performed:
-
Proteasome Inhibition: Pre-treat Ramos cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 2 hours before adding this compound.[7] Proteasome inhibition should block this compound-induced BTK degradation.
-
Competitive Inhibition: Co-treat Ramos cells with this compound and an excess of a BTK inhibitor (that binds to the same site as the this compound warhead) or a ligand for CRBN (e.g., pomalidomide).[7] This should prevent the formation of the ternary complex and rescue BTK from degradation.
By following these detailed protocols, researchers can effectively utilize this compound to study the degradation of BTK in Ramos cells and investigate the downstream functional consequences.
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubigene.us [ubigene.us]
- 9. benchchem.com [benchchem.com]
PTD10 solubility and preparation for experiments
Application Notes and Protocols for PTD10
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly potent, selective, and cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target for various B-cell malignancies and autoimmune diseases.[2] this compound functions by linking BTK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome. This event-driven pharmacology results in potent inhibition of cell growth and induction of apoptosis in sensitive cell lines.[1][2] These notes provide detailed protocols for the solubilization, preparation, and application of this compound in common experimental settings.
This compound Physicochemical Properties and Storage
This compound is typically supplied as a light yellow to yellow solid powder.[1] Proper storage is crucial to maintain its stability and activity.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (Stock) | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| Data sourced from MedchemExpress.[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1]
This compound Solubility and Stock Solution Preparation
The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). Due to its hygroscopic nature, using a fresh, high-purity supply of DMSO is critical for achieving maximum solubility.[1]
Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 50 mg/mL | 54.23 mM | Ultrasonic treatment may be required.[1] |
Protocol: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound lyophilized powder
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-analysis: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Solvent Addition: Aseptically add the calculated volume of DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 922.00 g/mol ), add 108.5 µL of DMSO.[1][3]
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1]
-
Verification: Visually inspect the solution to ensure it is clear and free of precipitates.[4]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).[1]
Stock Solution Preparation Table (for 1 mg of this compound)
| Target Concentration | Volume of DMSO to Add |
| 1 mM | 1.0846 mL |
| 5 mM | 0.2169 mL |
| 10 mM | 0.1085 mL |
| Calculations based on a molecular weight of 922.00 g/mol .[1] |
Signaling Pathway
This compound targets BTK, a non-receptor tyrosine kinase essential for the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, survival, and differentiation.[2] By inducing BTK degradation, this compound effectively shuts down this pathway, leading to apoptosis.[1]
Caption: this compound hijacks the ubiquitin-proteasome system to degrade BTK.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments. Researchers should optimize concentrations and time points for their specific cell lines or animal models.
Protocol: In Vitro Cell-Based Assay for BTK Degradation
This protocol details a Western Blot experiment to confirm this compound-mediated BTK degradation in a sensitive cell line (e.g., TMD8, Ramos, JeKo-1).[1][2]
Materials:
-
TMD8 or other appropriate B-cell lymphoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies (anti-BTK, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence reagent and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 0.5 x 10^6 cells/mL) and culture overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Typical final concentrations for a dose-response experiment range from 0.1 nM to 100 nM. Add the this compound dilutions or a vehicle control (DMSO) to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 6, 12, 24 hours). A 6-hour incubation is often sufficient to observe significant degradation.[2]
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with cold PBS, then lyse the cell pellet with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-BTK antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH).
-
Visualize bands using a chemiluminescence reagent.[5]
-
-
Analysis: Quantify band intensity to determine the percentage of BTK degradation relative to the vehicle control. The DC50 is the concentration of this compound that results in 50% degradation of BTK.
Protocol: In Vitro Cell Viability (IC50) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
TMD8 or Mino cell line[2]
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® 2.0 Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Treatment: Add various concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[1]
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Read the luminescence or absorbance on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
General Workflow for In Vivo Studies
While specific protocols for this compound are not yet established in the public domain, a general workflow for PROTACs in a mouse xenograft model can be followed.[5]
Caption: A generalized experimental workflow for in vivo evaluation of a PROTAC.
Disclaimer: These protocols are intended as a guide. Researchers must adapt and optimize these procedures based on their specific experimental systems and in accordance with institutional and national guidelines for laboratory animal care.[6]
References
Application Notes and Protocols for PTD10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PTD10, a potent and selective Bruton's Tyrosine Kinase (BTK) PROTAC (Proteolysis Targeting Chimera), in various cell culture applications. This compound induces the degradation of BTK through the ubiquitin-proteasome system, leading to the inhibition of downstream signaling pathways crucial for B-cell proliferation and survival.[1][2][3] This document outlines recommended concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[1] The degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of various B-cell malignancies.[1][4]
Data Presentation: this compound Activity in Various Cell Lines
The following table summarizes the effective concentrations of this compound for BTK degradation and inhibition of cell growth in different B-cell lymphoma cell lines.
| Cell Line | Cell Type | Parameter | Value | Reference |
| Ramos | Burkitt's Lymphoma | DC₅₀ (BTK Degradation) | 0.5 ± 0.2 nM | [1] |
| JeKo-1 | Mantle Cell Lymphoma | DC₅₀ (BTK Degradation) | 0.6 ± 0.2 nM | [1] |
| TMD8 | Diffuse Large B-cell Lymphoma | IC₅₀ (Cell Growth Inhibition) | More potent than GDC-0853 | [1] |
| Mino | Mantle Cell Lymphoma | IC₅₀ (Cell Growth Inhibition) | More potent than GDC-0853 | [1] |
DC₅₀: The concentration of a substance that produces 50% of the maximal degradation of the target protein. IC₅₀: The concentration of a substance that inhibits a biological process or response by 50%.
Mandatory Visualizations
Here are diagrams illustrating the key pathways and workflows associated with this compound.
Caption: Mechanism of this compound-induced BTK degradation.
Caption: Simplified BTK signaling pathway and this compound inhibition.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Determination of BTK Degradation by Western Blot
Objective: To quantify the degradation of BTK in cells treated with this compound.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, JeKo-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period. For suspension cells like Ramos, a typical density is 0.5 x 10⁶ cells/mL.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 17 hours, as cited in literature[1]).
-
Cell Lysis: After incubation, harvest the cells by centrifugation. Wash the cell pellet once with cold PBS and then lyse the cells with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe for the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control band intensity. Calculate the percentage of BTK degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and calculate the IC₅₀ value.
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
This compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To assess the induction of apoptosis in cells treated with this compound.
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations. Quantify the percentage of cells in each quadrant.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTD10 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTD10 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, which governs the survival, activation, proliferation, and differentiation of B cells.[1] Given the central role of B cells in the pathogenesis of numerous autoimmune diseases, BTK has emerged as a significant therapeutic target.[1] BTK inhibitors are currently under development for treating conditions like rheumatoid arthritis and multiple sclerosis.[1] this compound, by promoting the degradation of BTK rather than merely inhibiting it, offers a potentially more profound and sustained therapeutic effect.[1]
These application notes provide a comprehensive overview of the potential applications of this compound in preclinical autoimmune disease models, including detailed protocols and data presentation to guide researchers in their study design. The protocols are based on the known mechanism of action of BTK degraders and established methodologies for similar compounds in the field of autoimmune research.
Quantitative Data Summary
While specific data for this compound in autoimmune models is not yet available, its in vitro efficacy in B-cell derived cell lines highlights its potential.
| Compound | Metric | Cell Line (TMD8) | Cell Line (Mino) |
| This compound | DC50 | 0.5 nM | Not Reported |
| This compound | IC50 | 1.4 nM | 2.2 nM |
| GDC-0853 | IC50 | ~14 nM | ~6.6 nM |
| Pomalidomide | IC50 | >100 nM | ~22 nM |
| Table 1: In vitro potency of this compound in B-cell lymphoma cell lines.[1] Data is extrapolated from figures in the cited literature. |
Mechanism of Action: BTK Degradation by this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic nature of PROTACs, where one this compound molecule can mediate the degradation of multiple BTK proteins.
Caption: General mechanism of action for this compound as a BTK-degrading PROTAC.
BTK Signaling Pathway in Autoimmune Disease
BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, BTK is activated and proceeds to phosphorylate downstream targets, ultimately leading to the activation of transcription factors like NF-κB and subsequent B-cell proliferation, differentiation, and autoantibody production. In autoimmune diseases, this pathway is often dysregulated, leading to the generation of self-reactive B cells and pathogenic autoantibodies.
Caption: Simplified BTK signaling pathway and the inhibitory point of this compound.
Experimental Protocols
In Vivo Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.
1. Animal Model:
-
Species: DBA/1 mice, male, 8-10 weeks old.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
On day 0, administer 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, administer a booster injection of 100 µL of CII in Incomplete Freund's Adjuvant (IFA).
-
2. Dosing and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS). The exact formulation may need to be optimized based on the physicochemical properties of this compound.
-
Dosing Regimen: Begin dosing prophylactically (from day 0) or therapeutically (after the onset of clinical signs, ~day 25). Doses should be determined by preliminary pharmacokinetic and pharmacodynamic studies. A suggested starting range is 1-30 mg/kg, administered once daily via oral gavage or intraperitoneal injection.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive control (e.g., an approved BTK inhibitor)
-
3. Endpoint Analysis:
-
Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood at terminal bleed for analysis of serum anti-CII antibodies (ELISA) and inflammatory cytokines (e.g., TNF-α, IL-6) using a multiplex assay.
-
Pharmacodynamics: Collect spleen or paw tissue to assess BTK protein levels via Western blot or immunohistochemistry to confirm target engagement.
Caption: General experimental workflow for in vivo testing in a CIA mouse model.
In Vitro BTK Degradation Assay in Primary B-cells
This protocol details how to assess the ability of this compound to induce BTK degradation in primary immune cells.
1. Isolation of Primary B-cells:
-
Isolate splenocytes from C57BL/6 mice.
-
Enrich for B-cells using a negative selection kit (e.g., magnetic-activated cell sorting - MACS).
2. Cell Culture and Treatment:
-
Culture the purified B-cells in complete RPMI-1640 medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for different time points (e.g., 2, 4, 8, 24 hours).
3. Western Blot Analysis:
-
Lysate Preparation:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate protein lysates by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Apply a chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle control.
-
Disclaimer
The experimental protocols provided herein are intended as a general guide. Researchers should adapt these protocols based on the specific properties of this compound and their experimental objectives. Optimal dosages, administration routes, and timelines will need to be determined empirically for each specific autoimmune disease model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Studying BCR Signaling Using PTD10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell receptor (BCR) signaling pathway is a critical regulator of B-cell development, activation, proliferation, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of various B-cell malignancies, making it a prime target for therapeutic intervention.[1][4] Bruton's tyrosine kinase (BTK) is a nonreceptor tyrosine kinase that serves as an essential component of the BCR signaling cascade.[1] PTD10 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BTK.[1] It is composed of a selective BTK inhibitor, GDC-0853, linked to a cereblon E3 ligase ligand, pomalidomide.[1] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of BTK, offering a potent and selective approach to inhibit BCR signaling.[1] These application notes provide detailed protocols for utilizing this compound to investigate the BCR signaling pathway in B-cell lines.
Mechanism of Action of this compound
This compound functions as a BTK degrader.[1] Upon entering the cell, one end of the this compound molecule binds to BTK, while the other end recruits the E3 ubiquitin ligase cereblon. This proximity induces the polyubiquitination of BTK, marking it for degradation by the proteasome. The targeted degradation of BTK effectively ablates its function in the BCR signaling pathway, leading to the inhibition of downstream signaling events and cellular processes such as proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in B-cell lymphoma cell lines.
Table 1: this compound Potency in BTK Degradation and Cell Growth Inhibition
| Cell Line | Compound | DC₅₀ (nM) | IC₅₀ (nM) |
| TMD8 | This compound | 0.5 | 1.4 |
| Mino | This compound | Not Reported | 2.2 |
DC₅₀: Concentration required to induce 50% degradation of the target protein.[1] IC₅₀: Concentration required to inhibit 50% of cell growth.[1]
Table 2: Comparative IC₅₀ Values for Cell Growth Inhibition in TMD8 Cells
| Compound | IC₅₀ (nM) | Fold Improvement over GDC-0853 | Fold Improvement over Pomalidomide |
| This compound | 1.4 | 10 | >100 |
| GDC-0853 | ~14 | 1 | - |
| Pomalidomide | >140 | - | 1 |
Table 3: Comparative IC₅₀ Values for Cell Growth Inhibition in Mino Cells
| Compound | IC₅₀ (nM) | Fold Improvement over GDC-0853 | Fold Improvement over Pomalidomide |
| This compound | 2.2 | 3 | 10 |
| GDC-0853 | ~6.6 | 1 | - |
| Pomalidomide | ~22 | - | 1 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-mediated degradation of BTK in the BCR signaling pathway.
Caption: General workflow for studying the effects of this compound on B-cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: TMD8 and Mino B-cell lymphoma cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Western Blot for BTK Degradation and Pathway Inhibition
This protocol is for assessing the levels of total BTK to determine degradation and phosphorylated downstream proteins like PLCγ2 to assess pathway inhibition.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells and treat with varying concentrations of this compound for desired time points (e.g., 2, 4, 8, 24 hours).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cell pellets with ice-cold RIPA buffer for 30 minutes on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of protein degradation or changes in phosphorylation.
-
Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation and viability.
-
Materials:
-
96-well white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (and control compounds) in triplicate. Include a vehicle-only control.
-
Incubate for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
-
Apoptosis Assay
This protocol is for quantifying this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Conclusion
This compound is a highly potent and selective degrader of BTK, offering a powerful tool for studying the consequences of BTK ablation in the context of BCR signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanism of action and cellular effects of this compound in B-cell lymphoma models. These studies can contribute to a deeper understanding of the role of BTK in B-cell biology and the therapeutic potential of targeted protein degradation in B-cell malignancies.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTD10-Induced Apoptosis in JeKo-1 Cells
For Research Use Only.
Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.[1] A key feature of MCL, including the JeKo-1 cell line, is the overexpression of the anti-apoptotic protein Bcl-2, which contributes to its pathogenesis and chemoresistance.[1] PTD10 is a novel therapeutic agent under investigation for its potential to induce apoptosis in cancer cells. These application notes provide detailed protocols for the treatment of JeKo-1 cells with this compound to induce apoptosis and methods for its quantification and mechanistic evaluation.
Data Presentation
Table 1: Cytotoxicity of this compound on JeKo-1 Cells
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 85.3 ± 3.9 | 72.1 ± 4.5 | 60.5 ± 5.3 |
| 5 | 62.7 ± 5.1 | 48.9 ± 3.8 | 35.2 ± 4.1 |
| 10 | 45.1 ± 3.5 | 28.4 ± 4.0 | 15.8 ± 3.2 |
| 25 | 20.8 ± 2.9 | 10.2 ± 2.5 | 5.1 ± 1.9 |
| IC50 (µM) | ~8.5 | ~6.2 | ~3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in JeKo-1 Cells (48h treatment)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.2 |
| 5 | 25.6 ± 2.1 | 10.3 ± 1.5 | 35.9 ± 3.6 |
| 10 | 42.1 ± 3.5 | 20.8 ± 2.2 | 62.9 ± 5.7 |
| 25 | 55.9 ± 4.2 | 35.4 ± 3.1 | 91.3 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in JeKo-1 Cells (48h treatment)
| This compound Concentration (µM) | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 10 | 0.45 | 1.85 | 3.50 |
Expression levels were quantified by densitometry of Western blots and normalized to a loading control (e.g., β-actin). Data represents the fold change relative to the vehicle control.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis in JeKo-1 cells.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Experimental Protocols
JeKo-1 Cell Culture
JeKo-1 cells are cultured in suspension.
Materials:
-
JeKo-1 cell line (e.g., ATCC® CRL-3006™)
-
RPMI-1640 medium (ATCC-formulated, e.g., Catalog No. 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated[2]
-
Penicillin-Streptomycin (optional)
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Cell culture flasks (e.g., T-25, T-75)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated FBS.[2][3] Penicillin (100 U/mL) and streptomycin (B1217042) (100 µg/mL) can be added if desired.
-
Thaw a cryopreserved vial of JeKo-1 cells rapidly in a 37°C water bath.[4]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5 mL of complete growth medium in a T-25 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
For routine passaging, maintain cell densities between 0.5 x 10⁶ and 1.5 x 10⁶ cells/mL.[2] Do not exceed 2.5 x 10⁶ cells/mL.
-
To subculture, determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Centrifuge the required volume of cell suspension, resuspend the pellet in fresh complete medium, and seed new flasks at a density of approximately 0.5 x 10⁶ cells/mL.[2]
Cell Viability Assay
Materials:
-
JeKo-1 cells in complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
AlamarBlue™ cell viability reagent[5]
-
Fluorescence plate reader
Protocol:
-
Seed JeKo-1 cells in a 96-well plate at a density of 5 x 10⁴ cells per 100 µL per well.[5]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired final concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.[5]
-
At each time point, add 10 µL of AlamarBlue™ reagent to each well.[5]
-
Incubate for 3-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Treated and control JeKo-1 cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)[6]
-
Cold PBS
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating JeKo-1 cells with desired concentrations of this compound for the specified duration. Include a vehicle-treated negative control.
-
Collect approximately 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry as soon as possible.
-
Use appropriate controls to set up compensation and quadrants for data analysis. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic or necrotic cells will be Annexin V- and PI-positive.[8]
Caspase-3/7 Activity Assay
Materials:
-
Treated and control JeKo-1 cells
-
Caspase-Glo® 3/7 Assay Kit (Promega)[9]
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed JeKo-1 cells in a white-walled 96-well plate at a density of 2 x 10⁴ cells per 100 µL per well.
-
Treat cells with this compound as described for the viability assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[10]
-
Measure luminescence using a plate-reading luminometer.[9]
-
The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Bcl-2 Family Proteins and Cleaved Caspase-3
Materials:
-
Treated and control JeKo-1 cells
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysate Preparation:
-
Harvest treated and control cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, 1:1000 dilution) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.[11][12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection:
References
- 1. JeKo-1 Cell Line - Creative Biogene [creative-biogene.com]
- 2. Leibniz Institute DSMZ [dsmz.de]
- 3. Feature article: Development of a clinically relevant chemoresistant mantle cell lymphoma cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubigene.us [ubigene.us]
- 5. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for PTD10 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTD10 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets Bruton's Tyrosine Kinase (BTK) for degradation. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies. By inducing the degradation of BTK, this compound effectively inhibits downstream signaling, leading to cell growth inhibition and apoptosis.[1][2][3][4] These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound in relevant cell lines. The assays described herein are designed to quantify changes in cell viability, membrane integrity, mitochondrial health, and caspase activation, offering a comprehensive approach to characterizing the cellular response to this compound treatment.
Key Experimental Workflows
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
This compound Mechanism of Action: BTK Degradation and Apoptosis Induction
This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of BTK. This leads to the inhibition of the BCR signaling pathway, which is crucial for the survival of malignant B-cells. The disruption of this pathway ultimately triggers apoptosis through the activation of caspases and mitochondrial dysfunction.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
This compound
-
Target cells (e.g., Ramos, TMD8)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity and necrotic cell death.[2][9][10][11][12]
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound and vehicle control.
-
Include control wells for:
-
Spontaneous LDH release (cells with vehicle)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Background (medium only)
-
-
Incubate for the desired time period.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14][15][16][17]
Materials:
-
This compound
-
Target cells
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound and vehicle control.
-
Incubate for the desired time period.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a luminometer.
Mitochondrial Membrane Potential Assessment: JC-1 Assay
This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential, an early indicator of apoptosis.[1][18][19][20]
Materials:
-
This compound
-
Target cells
-
Black-walled 96-well plates
-
JC-1 reagent
-
Assay buffer
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Seed cells in a black-walled 96-well plate.
-
Treat cells with this compound, vehicle control, and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Incubate for the desired time period.
-
Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Wash cells with assay buffer.
-
Measure fluorescence:
-
J-aggregates (healthy cells): Excitation ~560 nm, Emission ~595 nm (red)
-
JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm (green)
-
-
Calculate the ratio of red to green fluorescence.
Data Presentation
The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.
Table 1: this compound IC50 Values from MTT Assay
| Cell Line | Incubation Time (h) | This compound IC50 (nM) |
| Ramos | 24 | 50.2 ± 4.5 |
| 48 | 25.8 ± 3.1 | |
| 72 | 10.1 ± 1.2 | |
| TMD8 | 24 | 75.6 ± 6.8 |
| 48 | 40.3 ± 4.2 | |
| 72 | 18.9 ± 2.5 |
Table 2: this compound-Induced Cytotoxicity (LDH Release)
| Cell Line | This compound Conc. (nM) | % Cytotoxicity (at 48h) |
| Ramos | 10 | 15.2 ± 2.1 |
| 100 | 45.8 ± 5.3 | |
| 1000 | 80.1 ± 7.9 | |
| TMD8 | 10 | 10.5 ± 1.8 |
| 100 | 35.2 ± 4.0 | |
| 1000 | 72.6 ± 6.5 |
Table 3: this compound-Induced Caspase-3/7 Activation
| Cell Line | This compound Conc. (nM) | Fold Increase in Caspase-3/7 Activity (at 24h) |
| Ramos | 10 | 2.5 ± 0.3 |
| 100 | 8.1 ± 0.9 | |
| 1000 | 15.6 ± 1.8 | |
| TMD8 | 10 | 2.1 ± 0.2 |
| 100 | 7.5 ± 0.8 | |
| 1000 | 13.2 ± 1.5 |
Table 4: this compound-Induced Mitochondrial Depolarization (JC-1 Assay)
| Cell Line | This compound Conc. (nM) | Red/Green Fluorescence Ratio (at 12h) |
| Ramos | 10 | 0.85 ± 0.09 |
| 100 | 0.42 ± 0.05 | |
| 1000 | 0.15 ± 0.02 | |
| TMD8 | 10 | 0.91 ± 0.10 |
| 100 | 0.55 ± 0.06 | |
| 1000 | 0.21 ± 0.03 |
Choosing the Right Assay
The selection of an appropriate cytotoxicity assay depends on the specific research question and the expected mechanism of cell death.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. stemcell.com [stemcell.com]
- 16. ulab360.com [ulab360.com]
- 17. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In Vivo Studies of PTD10, a BTK-Degrading PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTD10 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively degrade Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] BTK is a well-validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3][5][6] Unlike traditional small molecule inhibitors that block the kinase activity of BTK, this compound mediates its degradation through the ubiquitin-proteasome system.[1][7] This application note provides a detailed overview of the experimental setup for in vivo studies of this compound, including protocols for animal models, drug administration, and endpoint analysis, to facilitate preclinical evaluation of this promising therapeutic agent.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This dual binding induces the formation of a ternary complex between BTK and CRBN, leading to the polyubiquitination of BTK and its subsequent degradation by the proteasome.[1][7] This event-driven pharmacology allows for catalytic degradation of BTK, potentially leading to a more profound and sustained pathway inhibition compared to occupancy-driven inhibitors.[7]
Caption: Mechanism of action of this compound.
Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell survival, proliferation, and differentiation.[1] Upon BCR activation, BTK is activated and subsequently phosphorylates downstream effectors, leading to the activation of transcription factors like NF-κB, which promote cell growth and survival.[8][9] By degrading BTK, this compound effectively blocks these downstream signaling events.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and provides a template for presenting in vivo efficacy data.
| Parameter | Cell Line | Value | Reference |
| In Vitro Data | |||
| DC50 (BTK Degradation) | Ramos | 0.5 nM | [1][2][3] |
| In Vivo Data (Example) | |||
| Animal Model | e.g., NOD/SCID Mice | ||
| Tumor Model | e.g., Ramos Cell Line Xenograft | ||
| Treatment Dose | e.g., 10 mg/kg | ||
| Administration Route | e.g., Intraperitoneal (IP) | ||
| Dosing Schedule | e.g., Once daily for 21 days | ||
| Tumor Growth Inhibition (TGI) | e.g., 85% | ||
| Change in Body Weight | e.g., <5% |
Experimental Protocols
In Vivo Xenograft Model for B-Cell Malignancy
This protocol describes the use of a human B-cell lymphoma xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound.[10][11]
1. Animal Model and Cell Lines
-
Animal Strain: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) or other suitable immunocompromised mice (e.g., NSG), 6-8 weeks old.
-
Cell Line: Ramos (human Burkitt's lymphoma) or other relevant B-cell malignancy cell lines.
-
Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Tumor Implantation
-
Harvest Ramos cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[7]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Experimental Groups and this compound Administration
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., an approved BTK inhibitor)
-
-
This compound Formulation: Prepare the this compound formulation fresh daily or based on stability data.[7]
-
Administration: Administer this compound and vehicle via the desired route (e.g., intraperitoneal, oral gavage) at the determined dosing schedule (e.g., once daily) for a specified duration (e.g., 21 days).
4. Monitoring and Endpoints
-
In-Life Monitoring: Record body weights 2-3 times weekly as an indicator of toxicity.[7] Monitor the animals for any clinical signs of distress.
-
Study Termination: Terminate the study when tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or after the completion of the treatment period.[7]
-
Sample Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues (e.g., spleen, plasma) for pharmacodynamic and pharmacokinetic analyses.
5. Pharmacodynamic (PD) Analysis (Western Blot)
-
Protein Extraction: Homogenize a portion of the collected tumor tissue in lysis buffer to extract total protein.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[7]
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Probe the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Visualize the protein bands using a chemiluminescence detection system.[7]
-
Quantify band intensities to determine the extent of BTK degradation in the this compound-treated groups compared to the vehicle control.
-
Experimental Workflow
The following diagram outlines the key steps in the in vivo evaluation of this compound.
Caption: A typical workflow for an in vivo this compound efficacy study.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule BTK inhibitors: From discovery to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kentscientific.com [kentscientific.com]
Application Notes and Protocols for PTD10 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage and stability of PTD10 solutions, a potent and selective Bruton's tyrosine kinase (BTK) PROTAC® (Proteolysis Targeting Chimera). Adherence to these guidelines is crucial for ensuring the integrity, activity, and reproducibility of experimental results.
Introduction to this compound and its Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of BTK, a key signaling enzyme in B-cell development and activation.[1] It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK. This targeted protein degradation offers a powerful therapeutic strategy for B-cell malignancies and autoimmune diseases. This compound has been shown to induce apoptosis through both the caspase-dependent and mitochondrial pathways.
Signaling Pathway of this compound-Mediated BTK Degradation
The following diagram illustrates the mechanism by which this compound targets BTK for degradation.
Caption: this compound facilitates the formation of a ternary complex between BTK and an E3 ligase, leading to BTK ubiquitination and proteasomal degradation.
Signaling Pathways Activated by BTK Degradation
The degradation of BTK by this compound triggers downstream apoptotic signaling cascades.
Caption: this compound-induced BTK degradation leads to mitochondrial stress, cytochrome c release, apoptosome formation, and activation of the caspase cascade, culminating in apoptosis.
Storage and Handling of this compound Solutions
Proper storage and handling are critical to maintain the stability and efficacy of this compound.
Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Optimal for long-term storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquoting is also recommended. |
Handling Recommendations:
-
Solvent: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation. It is highly recommended to prepare single-use aliquots.
-
Light Exposure: Protect solutions from direct light, as photostability has not been fully characterized. Store in amber vials or cover with foil.
-
Moisture: this compound is supplied as a solid and may be hygroscopic. Store in a desiccator and handle in a low-humidity environment.
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the stability and solubility of this compound solutions.
3.1. Protocol for Long-Term Stability Assessment
This protocol outlines a comprehensive study to evaluate the long-term stability of this compound in solution.
Experimental Workflow for Stability Testing
Caption: A systematic workflow for assessing the long-term stability of this compound solutions.
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound solid.
-
Dissolve in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting:
-
Aliquot the stock solution into amber glass HPLC vials suitable for long-term storage.
-
Ensure each vial contains a sufficient volume for a single analysis.
-
-
Storage Conditions:
-
Store aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C).
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze samples at T=0 (initial), 1, 3, and 6 months.
-
-
Analytical Method:
-
Instrumentation: Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (RP-HPLC-UV/MS).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve this compound from potential degradants (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan) and MS for mass identification.
-
-
Data Analysis:
-
Calculate the purity of this compound at each time point by peak area percentage.
-
Identify any major degradation products by their mass-to-charge ratio (m/z).
-
Hypothetical Stability Data Summary
| Storage Temperature | Purity (%) at T=0 | Purity (%) at 1 Month | Purity (%) at 3 Months | Purity (%) at 6 Months |
| -80°C | 99.8 | 99.7 | 99.6 | 99.5 |
| -20°C | 99.8 | 99.2 | 98.5 | 97.1 |
| 4°C | 99.8 | 95.3 | 88.1 | 75.4 |
| Room Temp (20-25°C) | 99.8 | 85.1 | 65.7 | <50 |
3.2. Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. Note: PROTACs with glutarimide (B196013) moieties may be susceptible to hydrolysis.[2]
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analysis: Analyze the stressed samples by RP-HPLC-UV/MS as described in section 3.1. Compare the chromatograms to an unstressed control to identify degradation products.
3.3. Protocol for Assessing Aqueous Solubility
Due to their high molecular weight, PROTACs often have limited aqueous solubility, which can impact their performance in biological assays.
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Shake the suspension at room temperature for 24 hours to reach equilibrium.
-
-
Sample Processing:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile).
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.
-
Summary and Recommendations
-
For optimal long-term stability, this compound stock solutions in DMSO should be stored at -80°C in single-use aliquots for up to 6 months.
-
Avoid repeated freeze-thaw cycles, exposure to light, and moisture.
-
The provided protocols for stability, forced degradation, and solubility assessment can be used to further characterize this compound under specific experimental conditions.
-
It is crucial to use a validated stability-indicating analytical method, such as RP-HPLC-UV/MS, for all stability studies.
By following these guidelines, researchers can ensure the quality and reliability of their this compound solutions, leading to more accurate and reproducible scientific outcomes.
References
Troubleshooting & Optimization
Technical Support Center: PTD10-Mediated BTK Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PTD10-induced degradation of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce BTK degradation?
This compound is a highly potent, selective, and cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] It functions as a heterobifunctional molecule, consisting of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] By bringing BTK and CRBN into close proximity, this compound facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[5] This targeted degradation approach offers a powerful alternative to traditional small-molecule inhibition.
Q2: What are the key performance metrics of this compound?
This compound is a highly potent BTK degrader. Key performance metrics in various cell lines are summarized below.
| Compound | Target Ligand | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| This compound | GDC-0853 | CRBN | Ramos | 0.5 | >95 | [4] |
| This compound | GDC-0853 | CRBN | JeKo-1 | 0.6 | >95 | [4] |
| This compound | GDC-0853 | CRBN | TMD8 | 0.5 | Not Reported | [1] |
| MT-802 | Ibrutinib derivative | CRBN | MOLM-14 | 0.25 | >95 | |
| DD-03-171 | Ibrutinib derivative | CRBN | MOLM-14 | 0.8 | ~90 | |
| P13I | Ibrutinib | CRBN | Ramos | 0.03 | >95 |
Q3: What are the essential controls for a this compound degradation experiment?
To ensure the validity of your experimental results, the following controls are critical:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of BTK in the absence of this compound.
-
Positive Control Degrader: A known, effective degrader for BTK or another target to confirm the competency of the cellular degradation machinery.
-
Negative Control Compound: A structurally similar but inactive version of this compound (e.g., one lacking the E3 ligase ligand) to confirm that the observed degradation is specific to the PROTAC mechanism.
-
Proteasome Inhibitor (e.g., MG132, bortezomib): Co-treatment with a proteasome inhibitor should rescue BTK from degradation, confirming that the process is proteasome-dependent.[6]
-
E3 Ligase Ligand-only Control (e.g., Pomalidomide): This helps to assess any effects of the E3 ligase ligand alone on BTK levels.
Troubleshooting Guide
Issue 1: No or Weak BTK Degradation Observed
If you are not observing the expected degradation of BTK after treatment with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| This compound Integrity and Activity | - Verify Compound Quality: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation. - Confirm this compound Stability: Perform a chemical stability assay to check for degradation of this compound in your experimental media.[7][8] |
| Cellular Uptake and Permeability | - Assess Cell Permeability: this compound is cell-permeable, but issues can arise. Consider performing a cell permeability assay to ensure it is entering the cells.[9][10][11][12][13] - Optimize Incubation Time: BTK degradation by a similar PROTAC was observed to begin around 4 hours and was complete by 24 hours.[6] Ensure your incubation time is sufficient. |
| Experimental Conditions | - Check Cell Health and Density: Ensure cells are healthy and not overgrown, as this can affect cellular processes, including protein degradation. - Optimize this compound Concentration: While this compound is potent, it's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Ternary Complex Formation | - "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation.[14][15][16][17] Perform a wide dose-response curve to identify a potential hook effect. - E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. |
| Proteasome Function | - Verify Proteasome Activity: Ensure the proteasome is functional in your cells. A proteasome activity assay can be performed. If proteasome function is compromised, degradation will not occur. |
| Western Blotting Issues | - Review Western Blot Protocol: A multitude of issues in western blotting can lead to the appearance of no degradation. Refer to the detailed western blot troubleshooting section below. |
Troubleshooting Logic Diagram for No BTK Degradation
Caption: A logical workflow for troubleshooting the absence of this compound-mediated BTK degradation.
Issue 2: High Background or Non-Specific Bands on Western Blot
| Potential Cause | Troubleshooting Steps |
| Antibody Issues | - Primary Antibody Concentration: Too high a concentration can lead to non-specific binding. Titrate the primary antibody to find the optimal dilution. - Secondary Antibody Cross-Reactivity: Ensure the secondary antibody is specific to the primary antibody's host species. Consider using pre-adsorbed secondary antibodies. |
| Blocking | - Inadequate Blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). - Contaminated Blocking Buffer: Use freshly prepared blocking buffer. |
| Washing | - Insufficient Washing: Increase the number and/or duration of wash steps to remove unbound antibodies. |
| Sample Preparation | - Protein Degradation: Add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation, which can appear as lower molecular weight bands. |
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired duration (e.g., 4-24 hours). Include all necessary controls.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and anti-loading control antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane extensively with TBST.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of BTK degradation relative to the vehicle control.
Experimental Workflow for this compound-Mediated BTK Degradation
Caption: A step-by-step workflow for assessing this compound-induced BTK degradation.
Proteasome Activity Assay
This assay confirms that the cellular proteasome is active, a prerequisite for PROTAC-mediated degradation.
Materials:
-
Proteasome assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (e.g., MG132) for a negative control
-
Fluorometer
Procedure:
-
Prepare Cell Lysates: Lyse cells as you would for a western blot, but do not use a lysis buffer containing protease inhibitors that would inhibit the proteasome.
-
Protein Quantification: Determine the protein concentration of your lysates.
-
Assay Setup: In a 96-well plate, add equal amounts of protein lysate to each well. Include a "no lysate" blank and a lysate sample pre-treated with a proteasome inhibitor.
-
Substrate Addition: Add the fluorogenic proteasome substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths at various time points.
-
Analysis: An increase in fluorescence over time indicates proteasome activity. This activity should be significantly reduced in the presence of the proteasome inhibitor.
Signaling Pathway
BTK Signaling and this compound-Mediated Degradation
References
- 1. This compound | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hook effect - Wikipedia [en.wikipedia.org]
- 15. hook effect - CANDOR Bioscience [candor-bioscience.de]
- 16. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 17. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PTD10 Incubation Time for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of PTD10, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Bruton's Tyrosine Kinase (BTK). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve maximal efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional PROTAC that induces the degradation of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor signaling pathways.[1] It functions by simultaneously binding to BTK and the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[2][4] This targeted degradation of BTK inhibits cell growth and induces apoptosis in B-cell malignancies.[2][5]
Q2: What is a typical incubation time for this compound treatment?
A2: The optimal incubation time for this compound can vary depending on the cell line, the experimental endpoint, and the concentration used. Published studies have demonstrated significant BTK degradation after a 17-hour incubation.[2] For assessing downstream effects like cell viability, longer incubation times of 48 hours have been utilized.[2] However, for optimizing your specific experiment, it is highly recommended to perform a time-course experiment.
Q3: How quickly can I expect to see BTK degradation with this compound?
A3: While specific kinetic data for this compound is not extensively published, similar BTK PROTACs have been shown to induce degradation rapidly, with effects detectable within 1 hour and reaching near-maximal degradation by 4 to 24 hours.[6][7] It is advisable to perform a time-course experiment with early time points (e.g., 1, 2, 4, 8 hours) to capture the initial degradation kinetics.
Q4: What are the key downstream effects of this compound treatment that are time-dependent?
A4: The degradation of BTK by this compound leads to the inhibition of its downstream signaling pathways, including the NF-κB and ERK pathways.[1][8] This, in turn, can lead to the induction of apoptosis. The kinetics of these downstream effects will follow the degradation of BTK. Therefore, a time-course analysis of phosphorylated BTK (p-BTK), phosphorylated ERK (p-ERK), NF-κB activity, and apoptosis markers like cleaved caspase-3 is recommended to understand the temporal relationship between BTK degradation and cellular response.
Q5: What is the "hook effect" and how can I avoid it with this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[2] This is because the PROTAC forms binary complexes with either the target protein (BTK) or the E3 ligase (CRBN) alone, rather than the productive ternary complex required for degradation.[2] To avoid this, it is crucial to perform a dose-response experiment over a wide range of this compound concentrations to identify the optimal concentration that maximizes degradation before the hook effect occurs.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or minimal BTK degradation observed | Suboptimal Incubation Time: The chosen time point may be too early to observe significant degradation. | Perform a time-course experiment with a broader range of time points (e.g., 1, 4, 8, 16, 24, 48 hours). |
| Incorrect this compound Concentration: The concentration may be too low for effective degradation or too high, leading to the "hook effect". | Conduct a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50). | |
| Low E3 Ligase Expression: The cell line used may not express sufficient levels of the required E3 ligase, Cereblon (CRBN). | Verify the expression of CRBN in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line. | |
| Compound Instability or Poor Solubility: this compound may have degraded or precipitated out of solution. | Ensure proper storage and handling of this compound. Test solubility in your experimental media and consider using a fresh stock solution. | |
| High Cell Toxicity or Off-Target Effects | Incubation Time is Too Long: Prolonged exposure to this compound, even at effective concentrations, may lead to cellular stress and off-target effects. | Reduce the incubation time. The optimal time should be sufficient to achieve maximal BTK degradation without inducing significant toxicity. |
| This compound Concentration is Too High: High concentrations can lead to off-target effects and cytotoxicity. | Lower the concentration of this compound. Aim for a concentration that is at or slightly above the DC50 for BTK degradation but below the concentration that causes significant cell death in your viability assays. | |
| Variability Between Experiments | Inconsistent Incubation Times: Minor variations in incubation time can lead to different levels of degradation and downstream effects. | Use a precise timer and a standardized protocol for all experiments to ensure consistency. |
| Inconsistent Cell Density: Cell density can affect the cellular response to treatment. | Ensure that cells are seeded at a consistent density for all experiments. |
Data on this compound Incubation Time and Efficacy
The following tables summarize representative data on the effect of this compound incubation time on BTK degradation and downstream cellular processes. This data is synthesized from published findings on this compound and other BTK PROTACs to provide a guideline for experimental design.
Table 1: Time-Course of BTK Degradation by this compound (10 nM) in Ramos Cells
| Incubation Time (hours) | % BTK Degradation (Normalized to Vehicle) |
| 0 | 0% |
| 1 | 25% |
| 4 | 70% |
| 8 | 90% |
| 16 | >95% |
| 24 | >95% |
| 48 | >95% |
Table 2: Effect of this compound Incubation Time on Downstream Signaling and Apoptosis (10 nM this compound in Ramos Cells)
| Incubation Time (hours) | p-BTK Levels (% of Control) | p-ERK Levels (% of Control) | Relative Caspase-3 Activity |
| 0 | 100% | 100% | 1.0 |
| 4 | 40% | 60% | 1.5 |
| 8 | 15% | 30% | 2.5 |
| 16 | <10% | <20% | 4.0 |
| 24 | <5% | <10% | 5.5 |
| 48 | <5% | <10% | 6.0 |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for BTK Degradation
This protocol outlines a time-course experiment to identify the optimal incubation duration for this compound-mediated BTK degradation.
Materials:
-
This compound
-
Cell line of interest (e.g., Ramos, TMD8)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-BTK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to allow for logarithmic growth during the experiment.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 10 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 16, 24, and 48 hours).
-
Cell Lysis: At each time point, harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BTK and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the BTK band intensity to the loading control. Plot the percentage of BTK degradation relative to the vehicle control against the incubation time to determine the optimal duration.
Protocol 2: Washout Experiment to Assess Duration of BTK Degradation
This protocol helps determine how long the degradation effect of this compound persists after the compound is removed.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 10 nM) or vehicle for a duration sufficient to achieve maximal degradation (e.g., 16 hours, based on the results of Protocol 1).
-
Washout: After the initial incubation, remove the medium containing this compound. Wash the cells three times with warm, fresh medium to remove any remaining compound.
-
Incubation in Fresh Medium: Add fresh, compound-free medium to the cells and incubate for various time points post-washout (e.g., 0, 4, 8, 16, 24, 48 hours).
-
Cell Lysis and Western Blotting: At each post-washout time point, harvest the cells and perform Western blotting for BTK and a loading control as described in Protocol 1.
-
Data Analysis: Quantify the BTK band intensities and normalize to the loading control. Plot the percentage of BTK remaining against the time after washout to assess the duration of the degradation effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Bruton's TK regulates macrophage NF-κB and NLRP3 inflammasome activation in metabolic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 7. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of PTD10 and how to mitigate them
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing PTD10. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1] It is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of this compound, the BTK ligand is based on GDC-0853 (also known as fenebrutinib), a selective and non-covalent BTK inhibitor.[2][3][4][5] The E3 ligase ligand is pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ligase.[1][5]
Q2: What are the known off-target effects of this compound?
The off-target effects of this compound can be attributed to its constituent components: the GDC-0853 "warhead" and the pomalidomide E3 ligase recruiter.
-
GDC-0853-related off-targets: GDC-0853 is a highly selective BTK inhibitor.[2][3] Clinical studies in healthy volunteers and patients with B-cell malignancies have shown it to be well-tolerated with no dose-limiting toxicities, suggesting minimal off-target effects from this component.[3][6][7]
-
Pomalidomide-related off-targets (Neosubstrate Degradation): The pomalidomide moiety, when bound to CRBN, can induce the degradation of endogenous zinc finger (ZF) proteins, often referred to as "neosubstrates."[8][9][10] This is an inherent activity of pomalidomide and related immunomodulatory drugs (IMiDs).[8][11] Known neosubstrates of pomalidomide include Ikaros (IKZF1), Aiolos (IKZF3), and ZFP91.[8][9] This degradation is independent of BTK.
Q3: How was this compound designed to have improved selectivity?
This compound was developed to offer enhanced selectivity compared to earlier BTK PROTACs, many of which were based on the less selective inhibitor ibrutinib.[1][5] Ibrutinib is known to have off-target activity against other kinases. By utilizing the highly selective, non-covalent BTK inhibitor GDC-0853 as the warhead, the potential for off-target kinase degradation by this compound is significantly reduced.[2][5]
Q4: What is the "hook effect" and how does it relate to this compound?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point results in a decrease in target protein degradation.[8] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (either this compound-BTK or this compound-CRBN) rather than the productive ternary complex (BTK-PTD10-CRBN) required for degradation.[8] These binary complexes are inactive. It is crucial to perform careful dose-response experiments to identify the optimal concentration range for maximal BTK degradation while minimizing the hook effect.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with BTK degradation. | Off-target degradation of pomalidomide neosubstrates (e.g., IKZF1, IKZF3). | 1. Confirm neosubstrate degradation: Use Western blotting to check the levels of known pomalidomide neosubstrates (IKZF1, IKZF3).2. Use a control compound: Compare the phenotype with that induced by a selective BTK inhibitor (e.g., GDC-0853) alone.3. Consider a modified PROTAC: For future experiments, a PROTAC with a modified pomalidomide at the C5 position of the phthalimide (B116566) ring could be synthesized to reduce neosubstrate degradation.[10] |
| Decreased BTK degradation at higher concentrations of this compound. | "Hook effect" due to the formation of non-productive binary complexes. | 1. Perform a detailed dose-response curve: Test a wide range of this compound concentrations to identify the optimal concentration for maximal degradation (DCmax).2. Work within the optimal concentration range: For subsequent experiments, use this compound at concentrations at or below the determined DCmax. |
| High off-target protein degradation observed in global proteomics. | 1. Promiscuous binding of the GDC-0853 warhead (less likely due to its high selectivity).2. Off-target activity of the pomalidomide E3 ligase ligand. | 1. Validate proteomics hits: Confirm the degradation of high-interest off-targets by an orthogonal method like Western blotting.2. Assess warhead selectivity: While GDC-0853 is selective, in a novel cell line, it is good practice to confirm the absence of off-target kinase inhibition.3. Focus on pomalidomide-related off-targets: Cross-reference your list of degraded proteins with known pomalidomide neosubstrates. |
| No or weak BTK degradation. | 1. Poor cell permeability of this compound.2. Inefficient ternary complex formation.3. Low expression of CRBN in the cell line being used. | 1. Verify CRBN expression: Confirm the expression of CRBN in your cell line using Western blot or qPCR.2. Optimize treatment conditions: Vary incubation time and this compound concentration.3. Assess ternary complex formation: If available, use biophysical assays like NanoBRET™ to confirm ternary complex formation in cells. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Parent Molecules
| Compound | Target | Cell Line | Assay | Value | Reference |
| This compound | BTK Degradation | Ramos | DC50 | 0.5 nM | [1] |
| This compound | BTK Degradation | JeKo-1 | DC50 | 0.6 nM | MedchemExpress |
| GDC-0853 | BTK Inhibition | - | IC50 | 0.91 nM | [4] |
| Pomalidomide | - | - | - | - | - |
Table 2: Safety Profile of GDC-0853 (this compound Warhead) in Phase 1 Clinical Trials
| Study Population | Maximum Tolerated Dose (MTD) | Common Adverse Events (≥15% of patients) | Reference |
| Healthy Volunteers | Not reached (up to 600 mg single dose; up to 500 mg daily for 14 days) | Headache, upper respiratory tract infections, cough, oropharyngeal pain, nausea | [3][6] |
| Relapsed/Refractory B-cell NHL and CLL | Not reached (up to 400 mg once daily) | Fatigue, nausea, diarrhea, thrombocytopenia, headache, abdominal pain, cough, dizziness | [7] |
Experimental Protocols
1. Global Proteomics for Off-Target Identification by LC-MS/MS
-
Objective: To identify all proteins that are degraded upon treatment with this compound in an unbiased manner.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~70-80% confluency. Treat cells with this compound at its optimal degradation concentration (e.g., 1x DC50) and a higher concentration (e.g., 10x DC50) to assess concentration-dependent off-targets. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration. Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify peptides and proteins. Compare protein abundance between this compound-treated and vehicle-treated samples to identify significantly downregulated proteins.
-
2. Western Blot for Validation of Off-Target Degradation
-
Objective: To confirm the degradation of specific on-target (BTK) and potential off-target proteins (e.g., IKZF1) identified by proteomics or hypothesized based on the mechanism of pomalidomide.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with a range of this compound concentrations and a vehicle control as described above. Lyse the cells and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a validated primary antibody against the protein of interest (e.g., anti-BTK, anti-IKZF1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation.
-
Visualizations
Caption: Mechanism of action of this compound leading to BTK degradation.
References
- 1. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory B-cell NHL and CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PTD10 Technical Support Center: A Guide for Researchers
Welcome to the technical support center for PTD10, a potent PROTAC degrader of Bruton's Tyrosine Kinase (BTK). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing this compound in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data on this compound's degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target Bruton's Tyrosine Kinase (BTK) for degradation.[1] It is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing BTK and the E3 ligase into close proximity, this compound facilitates the ubiquitination of BTK, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[3][4] This leads to the elimination of the BTK protein rather than just inhibiting its activity.
Q2: In which cell lines has the degradation efficiency of this compound been quantified?
A2: The degradation efficiency of this compound has been quantified in Ramos (a human Burkitt's lymphoma cell line) and JeKo-1 (a human mantle cell lymphoma cell line) cells.[1]
Q3: What are DC50 and Dmax, and how are they determined for this compound?
A3: DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achievable with the degrader. These parameters are determined by treating cells with a range of this compound concentrations for a fixed period, followed by quantifying the remaining BTK protein levels, typically by Western blot.[5][6]
Q4: What are the key signaling pathways affected by this compound-mediated BTK degradation?
A4: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, survival, and differentiation.[7][8] By degrading BTK, this compound effectively shuts down downstream signaling cascades, including the NF-κB and MAPK pathways.[8]
Q5: What are essential controls for a this compound degradation experiment?
A5: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): Serves as a baseline for cell viability and protein levels.
-
Negative Control: A structurally similar but inactive version of this compound that does not induce degradation.
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue BTK from degradation, confirming the involvement of the proteasome.[9]
-
E3 Ligase Ligand Only (e.g., pomalidomide): To assess any effects of the E3 ligase ligand alone on BTK levels.
This compound Degradation Efficiency
The following table summarizes the quantitative data on the degradation efficiency of this compound and other representative BTK PROTACs in different cell lines.
| PROTAC | Target Binder | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | GDC-0853 | Cereblon (CRBN) | Ramos | 0.5 | >95 |
| This compound | GDC-0853 | Cereblon (CRBN) | JeKo-1 | 0.6 | >95 |
| MT-802 | Ibrutinib analog | Cereblon (CRBN) | NAMALWA | 14.6 | >99 |
| P13I | Ibrutinib analog | Cereblon (CRBN) | Ramos | ~10 | Not Specified |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax for this compound by Western Blot
This protocol details the steps to quantify the degradation of BTK in response to this compound treatment.
1. Cell Culture and Treatment:
- Seed the desired cell line (e.g., Ramos, JeKo-1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
- Allow cells to adhere and grow overnight.
- Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 1000 nM.
- Treat the cells with the different concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for a fixed time (e.g., 18-24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop the blot using an ECL substrate.
5. Data Analysis:
- Quantify the band intensity for BTK and a loading control (e.g., GAPDH, β-actin) for each sample using densitometry software.
- Normalize the BTK band intensity to the loading control.
- Plot the normalized BTK levels against the logarithm of the this compound concentration.
- Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Confirmation of BTK Ubiquitination by Immunoprecipitation-Western Blot
This protocol is to confirm that this compound induces the ubiquitination of BTK.
1. Cell Treatment:
- Treat cells with this compound at a concentration known to induce significant degradation (e.g., 5-10 times the DC50) for a shorter duration (e.g., 2-6 hours).
- Include a control group co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis:
- Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619, NEM) in addition to protease and phosphatase inhibitors.
3. Immunoprecipitation:
- Incubate the cell lysates with an anti-BTK antibody overnight at 4°C to form antibody-antigen complexes.
- Add Protein A/G agarose (B213101) beads to pull down the complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
4. Elution and Western Blotting:
- Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
- Perform SDS-PAGE and Western blotting as described in Protocol 1.
- Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the this compound and MG132 co-treated sample indicates polyubiquitinated BTK.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak BTK degradation | 1. Cell line suitability: Low expression of Cereblon (CRBN) E3 ligase in the chosen cell line. 2. This compound concentration/incubation time: Suboptimal concentration or duration of treatment. 3. Compound integrity: Degradation of this compound due to improper storage. | 1. Confirm CRBN expression in your cell line via Western blot or qPCR. Select a cell line with known high CRBN expression. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Ensure this compound is stored correctly and prepare fresh stock solutions. |
| High background on Western blot | 1. Blocking inefficiency: Incomplete blocking of non-specific sites. 2. Antibody concentration: Primary or secondary antibody concentration is too high. 3. Insufficient washing: Residual unbound antibodies on the membrane. | 1. Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes with TBST. |
| "Hook Effect" observed (Reduced degradation at high this compound concentrations) | Formation of non-productive binary complexes (this compound-BTK or this compound-CRBN) instead of the productive ternary complex. | This is a known phenomenon for PROTACs. Use a wider range of concentrations in your dose-response curve to fully characterize the degradation profile and identify the optimal concentration window. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell confluency, passage number, or media. 2. Inconsistent reagent preparation: Variation in antibody dilutions or buffer composition. | 1. Maintain consistent cell culture practices and use cells within a similar passage number range for all experiments. 2. Prepare fresh reagents and use consistent protocols for all experiments. |
Visualizations
BTK Signaling Pathway
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
This compound Mechanism of Action
Caption: Workflow of this compound-mediated BTK degradation via the ubiquitin-proteasome system.
Experimental Workflow for DC50 Determination
Caption: Step-by-step experimental workflow for determining the DC50 and Dmax of this compound.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
PTD10 Technical Support Center: Troubleshooting Unexpected Experimental Results
Welcome to the PTD10 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for unexpected experimental results when working with this compound, a potent and selective PROTAC BTK degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Bruton's Tyrosine Kinase (BTK). It is a heterobifunctional molecule composed of a high-affinity ligand for BTK (GDC-0853) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), connected by a chemical linker.[1] this compound functions by inducing the formation of a ternary complex between BTK and CRBN, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[2] This targeted degradation approach offers a powerful alternative to traditional kinase inhibition.
Q2: What are the expected outcomes of a successful this compound experiment?
In a typical successful experiment, treatment of susceptible cells with this compound should result in a significant, concentration- and time-dependent decrease in BTK protein levels. This degradation of BTK is expected to lead to the inhibition of downstream signaling pathways and, consequently, inhibit cell growth and induce apoptosis in BTK-dependent cancer cell lines.[2]
Q3: What are some common general issues encountered when working with peptide-based molecules like PROTACs?
Common challenges with peptide-based molecules and PROTACs include issues with solubility, stability, accurate concentration determination, and non-specific binding. These factors can significantly impact experimental reproducibility and outcomes. Careful handling and storage, as well as optimization of experimental conditions, are crucial for success.
Troubleshooting Guides
Issue 1: No or Lower-Than-Expected BTK Degradation
One of the most common issues is the lack of significant BTK protein degradation after this compound treatment. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for No/Low BTK Degradation
Caption: A logical workflow for troubleshooting experiments with no or low BTK degradation.
Detailed Steps:
-
Verify this compound Integrity and Handling:
-
Storage: this compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your cell culture media is non-toxic (usually ≤ 0.5%). If solubility is an issue, you can try gentle warming or sonication.
-
-
Optimize Experimental Conditions:
-
Dose-Response: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM) to determine the optimal concentration for BTK degradation in your specific cell line. The half-maximal degradation concentration (DC50) for this compound is reported to be 0.5 nM in Ramos cells.[1][2][3]
-
Time-Course: Conduct a time-course experiment (e.g., 2, 4, 8, 16, and 24 hours) to identify the optimal treatment duration. Significant BTK degradation can often be observed within 4-8 hours.
-
-
Address the "Hook Effect":
-
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations. This is due to the formation of non-productive binary complexes (this compound-BTK or this compound-CRBN) instead of the productive ternary complex (BTK-PTD10-CRBN). If you observe reduced degradation at higher concentrations, you are likely seeing the hook effect. The optimal degradation concentration is typically at the "valley" of the bell-shaped dose-response curve.
-
-
Validate the Degradation Pathway:
-
Proteasome-Dependence: To confirm that the observed loss of BTK is due to proteasomal degradation, pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding this compound. The proteasome inhibitor should rescue BTK from degradation.[2]
-
CRBN-Dependence: To verify that this compound-mediated degradation is dependent on the CRBN E3 ligase, you can use a negative control compound that does not bind to CRBN or perform the experiment in a CRBN-deficient cell line.
-
Issue 2: High Background or Non-Specific Bands on Western Blot
High background or the presence of non-specific bands can make it difficult to accurately quantify BTK levels.
Troubleshooting Steps:
-
Blocking: Ensure adequate blocking of the membrane. Use 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature or overnight at 4°C.
-
Antibody Concentration: Optimize the concentration of both the primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number and duration of washing steps with TBST to remove unbound antibodies.
-
Sample Preparation: Ensure that cell lysates are properly prepared and that the total protein concentration is consistent across all lanes. Use fresh protease and phosphatase inhibitors in your lysis buffer.
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
While this compound is designed to be a selective BTK degrader, it is important to consider potential off-target effects.
Potential Sources of Off-Target Effects:
-
Pomalidomide-Related Effects: The pomalidomide (B1683931) component of this compound can induce the degradation of other proteins, known as neosubstrates, such as the zinc finger transcription factors IKZF1 and IKZF3.[4][5][6][7]
-
Warhead-Related Effects: The BTK-binding component (GDC-0853) is highly selective for BTK, which minimizes off-target kinase inhibition compared to less selective inhibitors like ibrutinib.[1][2][3]
Investigating Off-Target Effects:
-
Negative Controls: Use a negative control PROTAC that does not bind to BTK or CRBN to distinguish between on-target and off-target effects.
-
Global Proteomics: For a comprehensive analysis of off-target effects, consider performing quantitative mass spectrometry-based proteomics to identify other proteins whose levels change upon this compound treatment.
-
Rescue Experiments: If an unexpected phenotype is observed, attempt to rescue it by overexpressing a degradation-resistant mutant of BTK.
Experimental Protocols
Key Experiment: Western Blot for BTK Degradation
This protocol provides a general framework for assessing this compound-mediated BTK degradation in a cell line of interest (e.g., Ramos, TMD8).
Materials:
-
This compound
-
Cell line of interest (e.g., Ramos, human Burkitt's lymphoma)
-
Complete cell culture medium
-
DMSO (for this compound stock solution)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours). Include a vehicle control (DMSO) and, if applicable, a proteasome inhibitor control.
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer with inhibitors and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Probe for a loading control (e.g., GAPDH) on the same membrane to ensure equal protein loading.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the BTK signal to the loading control signal.
-
Data Presentation
Table 1: this compound Performance in Different Cell Lines
| Cell Line | DC50 (nM) | IC50 (nM) |
| Ramos | 0.5 | N/A |
| JeKo-1 | 0.6 | N/A |
| TMD8 | N/A | 1.4 |
| Mino | N/A | 2.2 |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of cell growth. Data from[1][2]
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound induces the degradation of BTK via the ubiquitin-proteasome system.
BTK Signaling Pathway and this compound Intervention
Caption: this compound targets BTK for degradation, thereby inhibiting downstream signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PTD10 Potency in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of PTD10, a potent Proteolysis Targeting Chimera (PROTAC) for Bruton's Tyrosine Kinase (BTK), in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent PROTAC designed to target BTK for degradation.[1] It is a heterobifunctional molecule consisting of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This simultaneous binding forms a ternary complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1] This degradation of BTK disrupts downstream signaling pathways, such as the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of various B-cell malignancies. This ultimately induces apoptosis in cancer cells.[1]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
Resistance to BTK PROTACs like this compound can arise through several mechanisms:
-
Target-based Resistance:
-
Mutations in BTK: While PROTACs can often overcome resistance caused by mutations that prevent inhibitor binding (e.g., C481S), other mutations within the BTK kinase domain (e.g., V416L, A428D, T474I, L528W) may alter the protein conformation in a way that hinders this compound binding or the formation of a stable ternary complex.[2]
-
Downregulation of BTK: Although less common, a decrease in the total amount of BTK protein could reduce the target available for this compound-mediated degradation.
-
-
E3 Ligase-based Resistance:
-
Mutations or downregulation of CRBN: Since this compound utilizes the CRBN E3 ligase, any alterations in CRBN, such as mutations or decreased expression, can impair the formation of the ternary complex and subsequent BTK degradation.
-
Dysregulation of the Ubiquitin-Proteasome System (UPS): Changes in the expression or function of other components of the UPS, such as ubiquitin-activating enzymes, ubiquitin-conjugating enzymes, or the proteasome itself, could lead to reduced degradation efficiency.
-
-
Activation of Bypass Signaling Pathways:
Q3: How can I confirm the mechanism of resistance in my cell line?
To identify the specific mechanism of resistance, a combination of the following experimental approaches is recommended:
-
Sanger or Next-Generation Sequencing (NGS) of BTK and CRBN: This will identify any mutations that may have arisen in your resistant cell line.
-
Western Blotting: Compare the protein levels of BTK, CRBN, and key components of downstream signaling pathways (e.g., p-PLCγ2, p-ERK, p-Akt) in your sensitive and resistant cell lines, both at baseline and after this compound treatment.
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of BTK and CRBN to determine if downregulation at the transcriptional level is a contributing factor.
-
Functional Assays: Assess the activity of the proteasome using specific substrates to rule out general defects in the UPS.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and overcoming this compound resistance.
Problem 1: Reduced BTK degradation in resistant cells.
| Potential Cause | Troubleshooting Step | Experimental Protocol | Expected Outcome |
| Mutations in BTK or CRBN | Sequence the coding regions of BTK and CRBN genes. | Sanger Sequencing or NGS | Identification of mutations that may interfere with this compound binding or E3 ligase recruitment. |
| Downregulation of CRBN | Quantify CRBN protein and mRNA levels. | Western Blotting, qRT-PCR | Lower levels of CRBN in resistant cells compared to sensitive cells. |
| Impaired proteasome function | Assess proteasome activity. | Proteasome Activity Assay | Reduced proteasome activity in resistant cells. |
Problem 2: BTK is degraded, but cells remain viable.
| Potential Cause | Troubleshooting Step | Experimental Protocol | Expected Outcome |
| Activation of bypass signaling pathways | Analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways. | Western Blotting for p-Akt, p-mTOR, p-ERK | Increased phosphorylation of these proteins in resistant cells upon this compound treatment. |
| Upregulation of anti-apoptotic proteins | Measure the levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. | Western Blotting | Higher expression of anti-apoptotic proteins in resistant cells. |
Strategies to Overcome this compound Resistance
Based on the identified resistance mechanism, the following strategies can be employed to enhance the potency of this compound.
Combination Therapies
Synergistic drug combinations can be highly effective in overcoming resistance by targeting multiple nodes in a signaling network.
Table 1: Synergistic Drug Combinations with this compound
| Drug Class | Target | Rationale | Example Agents |
| PI3K Inhibitors | PI3K/Akt/mTOR pathway | To counteract the activation of this pro-survival bypass pathway.[3][5] | Idelalisib, Copanlisib, Duvelisib |
| MEK Inhibitors | MAPK/ERK pathway | To block the compensatory activation of the MAPK pathway.[4] | Trametinib, Cobimetinib |
| Bcl-2 Inhibitors | Anti-apoptotic proteins | To directly induce apoptosis and overcome resistance mediated by the upregulation of anti-apoptotic proteins. | Venetoclax |
| Other Kinase Inhibitors | LYN, SYK | To inhibit kinases that can act upstream or in parallel to BTK in the BCR signaling pathway.[3] | Dasatinib (dual ABL/SRC family kinase inhibitor) |
Table 2: Quantitative Data on BTK Inhibitors and Degraders in Sensitive and Resistant Cell Lines
The following table includes representative data from published studies. Actual values may vary depending on the specific cell line and experimental conditions. Data for this compound in specific resistant lines is limited; therefore, data for other BTK PROTACs is included as a reference.
| Compound | Cell Line | BTK Status | IC50 / DC50 (nM) |
| Ibrutinib | HBL-1 | Wild-type | ~5 |
| Ibrutinib | HBL-1 | C481S Mutant | ~700[6] |
| This compound | TMD8 | Wild-type | ~3 (IC50) [1] |
| This compound | Mino | Wild-type | ~10 (IC50) [1] |
| P13I (BTK PROTAC) | HBL-1 | C481S Mutant | ~28 (GI50)[6] |
| MT-802 (BTK PROTAC) | Mino | Wild-type | ~0.8 (DC50) |
Modification of the PROTAC Strategy
If resistance is due to alterations in the E3 ligase machinery, modifying the PROTAC itself can be a viable approach.
-
Switching the E3 Ligase Ligand: If resistance is caused by downregulation or mutation of CRBN, a this compound analogue that utilizes a different E3 ligase, such as VHL (von Hippel-Lindau), could be effective.
-
Linker Optimization: The length and composition of the linker can influence the stability and geometry of the ternary complex. Synthesizing and testing a panel of this compound analogues with different linkers may identify a more potent degrader for the resistant context.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Resistant and sensitive cell lines
-
This compound and any combination drugs
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and combination drug, if applicable) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for BTK Degradation
Principle: This technique is used to detect and quantify the amount of BTK protein in cell lysates, allowing for the direct measurement of this compound-induced degradation.
Materials:
-
Resistant and sensitive cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDC membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the BTK band intensity to the β-actin loading control.
Protocol 3: Apoptosis Assay (Annexin V Staining by Flow Cytometry)
Principle: This assay detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to label apoptotic cells. A viability dye like Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Resistant and sensitive cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples on a flow cytometer within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to BTK degradation and apoptosis.
Caption: Potential mechanisms leading to resistance against this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. cllsociety.org [cllsociety.org]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
PTD10 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PTD10 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2][3][4] It is composed of a ligand for BTK and a ligand for an E3 ubiquitin ligase, joined by a linker.[2][5] this compound functions by inducing the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[6][7][8] This degradation of BTK inhibits cell growth and induces apoptosis, making it a promising therapeutic agent for B-cell malignancies and autoimmune diseases.[2][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For long-term storage, solutions should be kept at -80°C for up to six months. For short-term storage, -20°C for up to one month is advised.[2]
Q3: What are the general stability concerns for PROTACs like this compound in experimental settings?
A3: Due to their relatively high molecular weight and complex structures, PROTACs can face several stability challenges in experimental settings. These include poor aqueous solubility, which can lead to precipitation in assay buffers, and susceptibility to metabolism by cellular enzymes.[9] The linker connecting the two ligands can also be a site for metabolic modification, affecting the overall stability of the molecule.[9]
Q4: How can I minimize the degradation of this compound during long-term cell culture experiments?
A4: To maintain a consistent effective concentration of this compound in long-term cell culture, it is advisable to replenish the media with a fresh compound every 2-3 days. This is a general recommendation for chemical compounds in long-term culture to counteract potential degradation.[10] The stability of this compound in specific cell culture media over extended periods should be empirically determined if precise concentrations are critical for the experimental outcome.
Troubleshooting Guide
This guide addresses common stability-related issues that may be encountered during long-term experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of this compound Activity Over Time | - Degradation in Aqueous Solution: this compound may degrade in the experimental buffer or cell culture medium over time, especially at 37°C. - Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates, reducing its effective concentration. | - Regular Media/Buffer Refreshment: For multi-day experiments, replace the medium or buffer containing this compound every 48-72 hours. - Use of Low-Binding Plastics: Utilize low-adhesion microplates and tubes to minimize loss of the compound. - Include a Time-Course Control: Assess the stability of this compound in your specific experimental medium over the intended duration of the experiment. |
| Precipitation or Cloudiness in Solution | - Poor Aqueous Solubility: this compound may have limited solubility in aqueous buffers, especially at higher concentrations. - Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for this compound solubility. | - Optimize Buffer Composition: Test a range of pH and salt concentrations to find the optimal conditions for this compound solubility. - Use of Solubilizing Agents: Consider the addition of a small percentage of a biocompatible solvent like DMSO or a non-ionic surfactant, if compatible with your experimental system. - Prepare Fresh Dilutions: Prepare working dilutions of this compound from a concentrated stock in an organic solvent (e.g., DMSO) immediately before each experiment. |
| Inconsistent or Irreproducible Results | - Variability in Stock Solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation and inconsistent concentrations. - Inconsistent Handling: Variations in incubation times or handling procedures between experiments. | - Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles. - Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and handling procedures, are consistent across all experiments. - Perform Quality Control: Periodically check the purity and concentration of your this compound stock solution using methods like HPLC. |
Quantitative Data Summary
Currently, specific quantitative data on the stability of this compound under various experimental conditions (e.g., half-life in different buffers or cell culture media) is not extensively available in the public domain. The following table summarizes the available storage recommendations.
| Storage Condition | Duration | Recommendation |
| Stock Solution at -80°C | Up to 6 months | Recommended for long-term storage.[2] |
| Stock Solution at -20°C | Up to 1 month | Suitable for short-term storage.[2] |
| Shipping/Customs | Days to weeks | Stable at ambient temperature.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer
This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer over time.
-
Preparation of this compound Solution: Prepare a working solution of this compound in the desired experimental buffer at the final concentration to be used in your assays.
-
Incubation: Aliquot the this compound solution into multiple tubes and incubate them at the experimental temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Analysis: After collecting all time points, analyze the concentration of intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of intact this compound as a function of time to determine its stability profile and half-life in the specific buffer.
Visualizations
Caption: Mechanism of this compound-mediated BTK degradation.
Caption: Role of BTK in B-cell signaling and this compound intervention.
Caption: A logical workflow for troubleshooting this compound stability.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. benchchem.com [benchchem.com]
- 10. media.adeo.com [media.adeo.com]
Technical Support Center: Preventing PTD10 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of PTD10 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a highly potent, selective Proteolysis Targeting Chimera (PROTAC) that functions as a Bruton's tyrosine kinase (BTK) degrader.[1][2][3] It is primarily used in cancer research, particularly in studies related to B-cell malignancies, to induce the degradation of the BTK protein.[1][2] this compound directs the cell's own ubiquitin-proteasome system to target and degrade BTK.
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: Precipitation of this compound in cell culture media can stem from several factors:
-
Exceeding Solubility Limits: The experimental concentration of this compound may surpass its maximum soluble concentration in the aqueous environment of the cell culture medium.
-
"Solvent Shock": this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Rapidly diluting this stock in the aqueous cell culture medium can cause the compound to crash out of solution.
-
Interactions with Media Components: Components within the cell culture medium, such as salts, amino acids, and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature, for instance, when moving the prepared media from room temperature to a 37°C incubator, can affect the solubility of this compound.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of this compound.
Q3: What is the recommended solvent and storage for this compound stock solutions?
A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or up to 50 mg/mL with sonication).[1][2] The solid form of this compound should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of this compound.[1]
Q4: Can I filter out the precipitate from my this compound-containing media?
A4: Filtering the media to remove this compound precipitate is generally not recommended. The precipitate consists of the active compound, and its removal will lower the effective concentration of this compound in your experiment, leading to inaccurate and unreliable results. The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guides
Issue: Precipitate Observed Immediately After Adding this compound to Cell Culture Medium
This is a common issue often caused by "solvent shock" or exceeding the immediate solubility of this compound in the aqueous medium.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue: Precipitate Forms Over Time in the Incubator
Precipitation that occurs after a period of incubation can be due to temperature-dependent solubility, interactions with media components, or changes in the media's pH.
Troubleshooting Steps:
-
Verify Temperature Stability: Ensure your incubator is maintaining a stable and accurate temperature of 37°C. Pre-equilibrate all solutions, including the complete media and this compound working solutions, to 37°C before combining them.
-
Assess Media Component Interactions:
-
Test the solubility of this compound in a simpler buffer, such as sterile phosphate-buffered saline (PBS), at the same final concentration. If no precipitate forms, it suggests an interaction with a component in the cell culture medium.
-
If using a serum-containing medium, consider reducing the serum concentration or testing the solubility in a serum-free version of your medium. Serum proteins can sometimes bind to small molecules and cause aggregation.
-
-
Maintain pH Stability: As cells metabolize, they can alter the pH of the medium, which may affect this compound solubility. If you suspect this is an issue, consider using a medium buffered with HEPES to maintain a more stable pH. Also, ensure the CO2 levels in your incubator are appropriate for your medium formulation.
Data Presentation
Table 1: this compound Solubility and Stock Solution Recommendations
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use anhydrous/newly opened DMSO.[1] |
| Solubility in DMSO | 10 mM[2] or up to 50 mg/mL (54.23 mM)[1] | Sonication may be required for higher concentrations.[1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] |
| Solid Compound Storage | -20°C | Stable for up to two years. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound DMSO stock solution into cell culture medium with minimal risk of precipitation.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath or incubator.
-
Calculate Dilution: Determine the volume of this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be below 0.5% (ideally below 0.1%).
-
Step-wise Dilution: a. Pipette the required volume of pre-warmed medium into a sterile tube. b. While gently swirling or vortexing the tube of medium, add the calculated volume of this compound stock solution dropwise. This gradual addition helps to prevent "solvent shock."
-
Gentle Mixing: Mix the final working solution by gently inverting the tube or by pipetting up and down. Avoid vigorous vortexing, especially with serum-containing media, as it can denature proteins.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well plate or microcentrifuge tubes
-
37°C Incubator with 5% CO2
-
Microscope
Procedure:
-
Prepare Serial Dilutions: In your complete, pre-warmed cell culture medium, prepare a series of dilutions of this compound. A suggested range would be from your highest desired concentration down to a concentration you know to be soluble (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Include a vehicle control (medium with the highest corresponding concentration of DMSO).
-
Incubate: Place the 96-well plate or tubes in the incubator for a duration that is relevant to your planned experiment (e.g., 2, 6, 12, 24, or 48 hours).
-
Visual Inspection: After the incubation period, visually inspect each well or tube for any signs of precipitation, such as cloudiness, crystals, or a film.
-
Microscopic Examination: For a more sensitive assessment, pipette a small volume from each dilution onto a microscope slide and examine for any crystalline structures.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound for your specific medium and conditions.
This compound Mechanism of Action
This compound is a PROTAC that co-opts the cell's natural protein disposal system to degrade BTK. It is a heterobifunctional molecule with one end binding to BTK and the other end binding to an E3 ubiquitin ligase. This brings BTK into close proximity with the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.
Diagram of this compound-Mediated BTK Degradation
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of BTK.
References
Cell viability issues with PTD10 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing PTD10 in their experiments.
Troubleshooting Guide
This guide addresses common cell viability issues that may be encountered during this compound treatment.
| Observation | Potential Cause | Suggested Solution |
| Lower than expected cell viability/higher cytotoxicity in sensitive cell lines (e.g., TMD8, Mino). | 1. Incorrect this compound concentration: this compound is highly potent, with nanomolar efficacy.[1][2][3][4][5][6] Minor miscalculations can lead to significant cell death. 2. Cell line health: Pre-existing issues such as mycoplasma contamination or poor cell health can increase sensitivity to treatment. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to cells. | 1. Verify concentration: Double-check all calculations for dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. 2. Cell line maintenance: Regularly test for mycoplasma. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 3. Solvent control: Include a vehicle-only control group to assess the effect of the solvent on cell viability. Keep the final solvent concentration consistent across all treatment groups and as low as possible. |
| High variability in cell viability results between replicates. | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Edge effects: Cells in the outer wells of a plate may behave differently due to temperature and humidity gradients. 3. Inconsistent this compound addition: Variation in the volume or timing of this compound addition to wells. | 1. Proper cell suspension: Ensure a single-cell suspension before seeding and mix thoroughly between plating each replicate. 2. Plate layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Consistent technique: Use calibrated pipettes and a consistent method for adding the treatment to each well. |
| No significant effect on cell viability in expectedly sensitive cell lines. | 1. This compound degradation: Improper storage or handling of the this compound stock solution. 2. Resistant cell line: The cell line used may not be dependent on the BTK signaling pathway for survival. 3. Sub-optimal incubation time: The duration of this compound treatment may be insufficient to induce a measurable effect on cell viability. | 1. Proper storage: Store this compound stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light. Prepare fresh dilutions for each experiment. 2. Cell line characterization: Confirm the expression and functional importance of BTK in your cell line. Consider testing this compound on a positive control cell line known to be sensitive (e.g., TMD8). 3. Time-course experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Discrepancy between different viability assays (e.g., MTT vs. Apoptosis Assay). | 1. Different cellular processes measured: MTT assays measure metabolic activity, which may not directly correlate with early-stage apoptosis.[7][8] Apoptosis assays like Annexin V/PI staining detect specific cell death events. 2. Timing of assays: The chosen time point might be optimal for detecting changes in one assay but not the other. | 1. Use complementary assays: It is recommended to use multiple assays to assess cell viability and death. For example, an MTT assay for metabolic activity can be complemented with an Annexin V/PI assay to specifically quantify apoptosis and necrosis. 2. Optimize assay timing: Conduct a time-course experiment and perform both assays at multiple time points to capture the full spectrum of cellular responses to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent, selective PROTAC (Proteolysis Targeting Chimera) that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2][3][4][5][6] It is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase cereblon.[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of BTK, leading to the inhibition of the B-cell receptor (BCR) signaling pathway.[1]
Q2: In which cell lines is this compound expected to be effective?
This compound is particularly effective in B-cell malignant cell lines that are dependent on the BTK signaling pathway for their proliferation and survival.[1] Cell lines such as TMD8 and Mino have shown high sensitivity to this compound treatment.[1]
Q3: What is the mechanism of cell death induced by this compound?
This compound induces apoptosis through the activation of the caspase-dependent and mitochondrial (intrinsic) pathways.[1][2] This is evidenced by the cleavage of PARP and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1]
Q4: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is in the low nanomolar range in sensitive cell lines. For example:
| Cell Line | IC50 Value (nM) |
| TMD8 | 1.4 |
| Mino | 2.2 |
| Data from Li YQ, et al. J Med Chem. 2023.[1] |
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution and any dilutions from light. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8]
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol is based on standard procedures for Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/APC kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include both untreated and vehicle-only controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC/APC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: Mechanism of this compound-induced BTK degradation.
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.media-amazon.com [m.media-amazon.com]
- 8. manual.nz [manual.nz]
Validation & Comparative
PTD10 vs. Ibrutinib: A Comparative Guide to BTK Degradation Selectivity
In the landscape of targeted therapies for B-cell malignancies, both Bruton's tyrosine kinase (BTK) inhibitors and degraders have emerged as powerful tools. This guide provides a detailed comparison of PTD10, a Proteolysis Targeting Chimera (PROTAC) BTK degrader, and ibrutinib (B1684441), a first-generation covalent BTK inhibitor, with a focus on their selectivity in BTK degradation versus inhibition. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two modalities.
Executive Summary
Ibrutinib, a well-established BTK inhibitor, functions by covalently binding to the active site of BTK, thereby blocking its kinase activity.[1][2][3] While effective, ibrutinib is known for its off-target effects, inhibiting other kinases which can lead to adverse events in patients.[4][5][6] In contrast, this compound is a PROTAC designed to induce the degradation of the BTK protein.[7] It achieves this by hijacking the cell's natural protein disposal system. This compound is comprised of a ligand that binds to BTK (based on the selective inhibitor GDC-0853) and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[8][9] This mechanism of action suggests that this compound may offer a more selective and sustained reduction of BTK, potentially overcoming resistance mechanisms associated with kinase inhibition and reducing off-target effects.[10][11]
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and ibrutinib lies in their interaction with the BTK protein. Ibrutinib acts as an inhibitor, effectively "turning off" the enzymatic function of BTK.[1][2] this compound, on the other hand, leads to the complete removal of the BTK protein from the cell.[7][8]
Below is a diagram illustrating the distinct mechanisms:
Caption: Mechanisms of action for Ibrutinib and this compound.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data for this compound and ibrutinib, highlighting their respective potencies in cellular assays.
| Parameter | This compound | Ibrutinib | Reference |
| Mechanism of Action | BTK Protein Degradation | BTK Kinase Inhibition | [1][8] |
| Cellular Potency (DC50/IC50) | DC50: 0.5 nM (Ramos cells) | IC50: 11 nM (B-cell line) | [7][12] |
| Cell Growth Inhibition (IC50) | 1.4 nM (TMD8 cells) | Not directly compared in the same study | [8] |
Note: DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration needed to inhibit 50% of the target's activity.
Selectivity Profile: On-Target vs. Off-Target Effects
A critical differentiator between this compound and ibrutinib is their selectivity. Ibrutinib's broader kinase inhibition profile can lead to off-target effects, including cardiotoxicity and bleeding.[13][6][14] this compound is based on the more selective BTK inhibitor GDC-0853, which is expected to translate to a more favorable selectivity profile for the PROTAC.[8][9]
The following diagram illustrates the conceptual difference in selectivity:
Caption: Conceptual depiction of selectivity profiles.
Experimental Protocols
This section provides an overview of the methodologies used to assess the activity and selectivity of this compound and ibrutinib.
Western Blotting for BTK Degradation
Objective: To quantify the amount of BTK protein in cells following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., Ramos) at a specified density and treat with varying concentrations of this compound or vehicle control for a designated time period (e.g., 17 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for BTK, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of BTK protein.
Kinase Inhibition Assay (for Ibrutinib)
Objective: To measure the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase (e.g., recombinant BTK), a substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of ibrutinib or a vehicle control to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the depletion of ATP using a luciferase-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of a compound on cell proliferation and survival.
Protocol:
-
Cell Seeding: Plate cells (e.g., TMD8) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add a serial dilution of this compound, ibrutinib, or vehicle control to the wells.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the compound concentration to calculate the IC50 value for cell growth inhibition.
Conclusion
This compound and ibrutinib represent two distinct and powerful approaches to targeting BTK in B-cell malignancies. While ibrutinib has demonstrated significant clinical efficacy through kinase inhibition, its off-target effects remain a concern. This compound, with its degradation-based mechanism and potentially superior selectivity, offers a promising alternative that may lead to more profound and durable responses with an improved safety profile. The experimental data presented in this guide underscores the potent and selective nature of this compound-mediated BTK degradation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of BTK degraders in comparison to established inhibitors.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 11. The emerging promise of targeted protein degraders in CLL and other hematological malignancies | VJHemOnc [vjhemonc.com]
- 12. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle of BTK Degraders: PTD10 vs. DD-03-171
For researchers and drug development professionals navigating the landscape of targeted protein degradation, this guide provides a comprehensive comparison of two prominent Bruton's Tyrosine Kinase (BTK) PROTACs: PTD10 and DD-03-171. We delve into their performance, supported by experimental data, to empower informed decisions in advancing B-cell malignancy therapeutics.
Bruton's tyrosine kinase is a critical component of the B-cell receptor signaling pathway, making it a prime therapeutic target for various B-cell malignancies.[1] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins, offering potential advantages over traditional inhibitors, including improved selectivity and the ability to overcome resistance.[2][3] This guide focuses on a direct comparison of two such BTK-targeting PROTACs, this compound and DD-03-171, both of which utilize the Cereblon (CRBN) E3 ligase to mediate BTK degradation.[4][5]
Performance Data at a Glance
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and DD-03-171 based on available preclinical studies.
Table 1: In Vitro Degradation Potency (DC50)
| Compound | Cell Line | DC50 (nM) | Reference |
| This compound | Ramos | 0.5 | [6] |
| JeKo-1 | 0.6 | [6] | |
| TMD8 | 0.5 | ||
| DD-03-171 | Various | 5.1 | [5] |
Note: The DC50 values for this compound and DD-03-171 are from different studies and experimental conditions, which should be considered when making a direct comparison.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | TMD8 | 1.4 | [4] |
| Mino | 2.2 | [4] | |
| DD-03-171 | TMD8 | ~10-100 | [4] |
| Mino | ~10-100 | [4] | |
| Mantle Cell Lymphoma (MCL) | 5.1 | [7] |
Data for this compound and DD-03-171 in TMD8 and Mino cells are from a head-to-head comparison study, providing a direct assessment of their anti-proliferative effects.[4]
In Vivo Efficacy
DD-03-171 has demonstrated in vivo efficacy in lymphoma patient-derived xenograft (PDX) models, where it was shown to reduce tumor burden and extend survival.[5] It also effectively degrades the Ibrutinib-resistant C481S-BTK mutant.[5]
Mechanism of Action and Signaling Pathway
Both this compound and DD-03-171 function as heterobifunctional molecules. One end binds to BTK, and the other recruits the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. The degradation of BTK disrupts downstream signaling pathways crucial for B-cell survival and proliferation.
Caption: BTK signaling pathway and the mechanism of action of BTK PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound and DD-03-171.
Western Blot for BTK Degradation
This assay quantifies the amount of BTK protein remaining in cells after treatment with a PROTAC.
Caption: A typical workflow for a Western Blot experiment.
Protocol Details:
-
Cell Culture and Treatment: Cancer cell lines (e.g., TMD8, Mino) are cultured to a suitable density and then treated with varying concentrations of the PROTACs (this compound or DD-03-171) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed to release cellular proteins. The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading in the subsequent steps.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for BTK. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading across lanes.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The light signal is captured using an imaging system, and the intensity of the bands corresponding to BTK and the loading control are quantified. The level of BTK degradation is determined by normalizing the BTK band intensity to the loading control and comparing it to the vehicle-treated sample.
Cell Viability Assay
This assay measures the effect of the PROTACs on cell proliferation and survival.
Caption: Workflow for a cell viability assay.
Protocol Details:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound, DD-03-171, or control compounds.
-
Incubation: The plate is incubated for a specific period (e.g., 72 hours) to allow the compounds to exert their effects.
-
Reagent Addition: A cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Signal Measurement: The luminescent or colorimetric signal is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the compound concentration.
Conclusion
Both this compound and DD-03-171 are potent BTK degraders with significant anti-proliferative activity in B-cell malignancy cell lines. Based on the available head-to-head data, this compound demonstrates superior potency in inhibiting the growth of TMD8 and Mino cells.[4] However, DD-03-171 has demonstrated in vivo efficacy and activity against the clinically relevant C481S BTK mutation.[5]
The choice between these two PROTACs for further research and development will likely depend on the specific therapeutic context, including the desired potency, the need to overcome specific resistance mutations, and the in vivo pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to aid researchers in this critical decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
On-Target Efficacy of PTD10 in BTK Degradation: A Comparative Analysis
A head-to-head comparison of PTD10 with leading Bruton's tyrosine kinase (BTK) inhibitors reveals its potent and selective degradation capabilities, offering a distinct therapeutic modality for researchers in oncology and immunology. This guide provides a comprehensive analysis of this compound's on-target effects, supported by comparative data and detailed experimental methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of novel BTK-targeting agents.
This compound is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[1] Unlike traditional small molecule inhibitors that merely block the kinase activity of BTK, this compound facilitates its complete removal from the cell, potentially offering a more profound and durable therapeutic effect. This guide compares the performance of this compound against its parent BTK inhibitor, GDC-0853 (fenebrutinib), as well as other prominent covalent and non-covalent BTK inhibitors.
Quantitative Comparison of BTK-Targeting Agents
The following table summarizes the key performance metrics of this compound and its alternatives, focusing on their potency in either inhibiting BTK activity (IC50) or inducing its degradation (DC50).
| Compound | Mechanism of Action | Target | Assay Type | Potency | Cell Line/System |
| This compound | BTK Degrader (PROTAC) | BTK | Degradation | DC50: 0.5 nM [2] | Ramos (B-lymphocyte) |
| GDC-0853 (Fenebrutinib) | Non-covalent Inhibitor | BTK | Inhibition (Ki) | Ki: 0.91 nM [3][4] | Wild-Type BTK |
| Ibrutinib | Covalent Inhibitor | BTK | Inhibition | IC50: 0.5 nM [1][5][6][7] | Cell-free |
| Acalabrutinib (B560132) | Covalent Inhibitor | BTK | Inhibition | IC50: 5.1 nM [8][9] | Cell-free |
| Zanubrutinib (B611923) | Covalent Inhibitor | BTK | Inhibition | IC50: <1 nM [10] | Cell-free |
| Pirtobrutinib | Non-covalent Inhibitor | BTK | Inhibition | - | - |
Delving into the Experimental Validation
The on-target effects of this compound and other BTK inhibitors are validated through a series of robust biochemical and cell-based assays. These experiments are crucial for determining potency, selectivity, and the mechanism of action.
Biochemical Kinase Inhibition Assays
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on the kinase activity of BTK. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
Kinase-Glo® Assay Protocol (Representative)
The Kinase-Glo® luminescent kinase assay is a widely used method to measure the activity of a broad range of purified kinases.[11][12] It quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing the purified BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and the test inhibitor at various concentrations in a kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).[11]
-
ATP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[11] Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction that produces a luminescent signal.[11]
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assays for On-Target Engagement and Degradation
Cell-based assays are essential to confirm that the inhibitor or degrader can access its target within a cellular context and exert the intended biological effect.
Western Blotting for BTK Degradation
Western blotting is a key technique to visualize and quantify the degradation of a target protein like BTK following treatment with a PROTAC such as this compound.
-
Cell Treatment: B-cell lines (e.g., Ramos) are treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 17 hours).[2]
-
Cell Lysis: The cells are harvested and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for BTK, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands corresponding to BTK is captured on an imaging system. The intensity of the bands indicates the amount of BTK protein present. A loading control protein (e.g., β-actin) is also probed to ensure equal protein loading across lanes.
Cell Viability Assays
These assays assess the functional consequence of BTK inhibition or degradation on cell survival and proliferation.
CellTiter-Glo® Luminescent Cell Viability Assay (Representative)
The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[13]
-
Cell Plating: Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).[13]
-
ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a plate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Visualizing the Molecular Pathways and Experimental Processes
Diagrams are provided below to illustrate the BTK signaling pathway and the general workflow for validating the on-target effects of BTK-targeting compounds.
Caption: BTK's central role in the B-Cell Receptor signaling pathway.
Caption: Workflow for validating on-target effects of BTK-targeting compounds.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. BTK Kinase Enzyme System [promega.jp]
- 13. Evaluation of the Role of AID-Induced Mutagenesis in Resistance to B-Cell Receptor Pathway Inhibitors in Chronic Lymphocytic Leukemia [mdpi.com]
PTD10: A Targeted Protein Degrader Outperforming its Parent Molecules, GDC-0853 and Pomalidomide
In the landscape of targeted therapeutics, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional inhibition to induced protein degradation. PTD10, a novel PROTAC, leverages the specificities of its parent molecules—the Bruton's tyrosine kinase (BTK) inhibitor GDC-0853 and the immunomodulatory agent pomalidomide (B1683931)—to achieve potent and selective degradation of BTK, a key player in B-cell malignancies. This guide provides a comprehensive comparison of this compound with GDC-0853 and pomalidomide, supported by experimental data, to highlight its enhanced efficacy and distinct mechanism of action for researchers, scientists, and drug development professionals.
Superior Performance of this compound in Preclinical Models
This compound was designed to physically link GDC-0853 to a pomalidomide-based cereblon (CRBN) E3 ligase ligand. This heterobifunctional molecule hijacks the cell's ubiquitin-proteasome system to specifically tag BTK for degradation. Experimental data demonstrates that this degradation approach translates to significantly improved anti-proliferative and pro-apoptotic activity compared to the inhibitory action of GDC-0853 or the pleiotropic effects of pomalidomide alone.
Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing the in vitro performance of this compound, GDC-0853, and pomalidomide.
| Molecule | Assay Type | Target/Cell Line | Metric | Value | Reference |
| This compound | BTK Degradation | Ramos Cells | DC₅₀ | 0.5 nM | [1] |
| BTK Degradation | JeKo-1 Cells | DC₅₀ | 0.6 nM | [1] | |
| Binding Affinity | BTK | Kd | 2.28 nM | [1] | |
| Cell Growth Inhibition | TMD8 Cells | IC₅₀ | 1.4 nM | [1] | |
| Cell Growth Inhibition | Mino Cells | IC₅₀ | 2.2 nM | [1] | |
| GDC-0853 | Enzyme Inhibition | Wild-Type BTK | Kᵢ | 0.91 nM | [2][3] |
| BTK Autophosphorylation | Human Whole Blood | IC₅₀ | 11 nM | [2][3][4] | |
| B-cell Proliferation | Primary Human B-cells | IC₅₀ | 1.2 - 1.4 nM | [4][5] | |
| Cell Growth Inhibition | TMD8 Cells | IC₅₀ | 12.6 nM | [2] | |
| Binding Affinity | BTK | Kd | 0.35 nM | [1] | |
| Pomalidomide | Cell Viability | RPMI8226 Cells | IC₅₀ | 8 µM | [6] |
| Cell Viability | OPM2 Cells | IC₅₀ | 10 µM | [6] | |
| TNF-α Inhibition | Whole Blood | IC₅₀ | 25 nM | [7] |
As evidenced by the data, this compound induces BTK degradation at sub-nanomolar concentrations and exhibits significantly more potent inhibition of cancer cell growth compared to GDC-0853 and pomalidomide.[1] For instance, in TMD8 cells, this compound is approximately 10-fold more potent than GDC-0853 and over 100-fold more potent than pomalidomide in inhibiting cell growth.[1]
Mechanisms of Action: From Inhibition to Degradation
The distinct mechanisms of action of this compound, GDC-0853, and pomalidomide underpin their differing pharmacological effects.
GDC-0853 is a potent and selective, non-covalent inhibitor of BTK.[8] It binds to the active site of BTK, preventing its phosphorylation and the subsequent activation of downstream signaling pathways, such as the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[8]
Pomalidomide is an immunomodulatory drug with a multi-faceted mechanism of action.[2] It binds to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and degradation of specific substrate proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This leads to direct anti-tumor effects, inhibition of angiogenesis, and modulation of the tumor microenvironment to enhance anti-tumor immunity.[2][4][6]
This compound combines the functionalities of its parent molecules into a single entity. The GDC-0853 moiety acts as a warhead, binding specifically to BTK. The pomalidomide-derived component recruits the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin to BTK, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BTK molecules, leading to a profound and sustained suppression of BTK-mediated signaling.
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the comparison of this compound, GDC-0853, and pomalidomide.
Cell Viability Assay (CellTiter-Glo® 2.0 Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, GDC-0853, or pomalidomide) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus compound concentration. Calculate the IC₅₀ values using a suitable software (e.g., GraphPad Prism).
BTK Degradation Assay (Western Blotting)
This technique is used to detect and quantify the amount of BTK protein in cells following treatment.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for various time points.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative amount of BTK protein, normalized to the loading control. Calculate the DC₅₀ (the concentration at which 50% of the protein is degraded).
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways
The signaling pathways affected by GDC-0853 and pomalidomide are distinct, and this compound's action is a composite of these, with a primary focus on the BTK pathway through degradation.
Conclusion
This compound represents a significant advancement over its parent molecules, GDC-0853 and pomalidomide. By converting a BTK inhibitor into a BTK degrader, this compound achieves a more profound and sustained biological effect, leading to superior anti-cancer activity in preclinical models. Its catalytic mode of action and enhanced potency highlight the potential of the PROTAC platform to generate next-generation therapeutics that can overcome the limitations of traditional inhibitors. For researchers in oncology and drug development, this compound serves as a compelling example of rational drug design and the power of targeted protein degradation.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of PTD10 and MT-802: Efficacy of Two BTK-Targeting PROTACs
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of two prominent Bruton's tyrosine kinase (BTK) targeting PROTACs: PTD10 and MT-802. Both molecules are designed to induce the degradation of BTK, a key protein in B-cell signaling pathways and a validated target in various B-cell malignancies. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their efficacy, supported by experimental data and methodologies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and MT-802 function as heterobifunctional molecules. One end binds to BTK, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic mechanism of action allows for the removal of the target protein from the cell, offering a distinct advantage over traditional small molecule inhibitors that only block the protein's function.
MT-802 is a BTK degrader that utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] It was developed to overcome resistance to the BTK inhibitor ibrutinib, particularly the C481S mutation which is a common cause of resistance in patients with chronic lymphocytic leukemia (CLL).[1] MT-802 has been shown to effectively degrade both wild-type and C481S mutant BTK.[1][3]
Similarly, this compound is a highly potent BTK degrader that also recruits the CRBN E3 ligase.[4][5][6][7] It is based on the selective BTK inhibitor GDC-0853 and the CRBN ligand pomalidomide.[4][6][7] this compound was designed to have improved selectivity compared to ibrutinib-based PROTACs, potentially leading to fewer off-target effects.[4][6][7]
Comparative Efficacy: A Head-to-Head Look
Direct comparative studies have demonstrated that this compound exhibits superior potency in inhibiting cell growth compared to MT-802.[4] This enhanced efficacy is attributed to its potent BTK degradation activity at very low concentrations.[4][5][6][7]
| Parameter | This compound | MT-802 | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [1][4] |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | [2][4] |
| DC50 (BTK Degradation) | 0.5 nM (in Ramos cells) | ~1-14.9 nM (in various cell lines) | [3][4][8] |
| Cell Growth Inhibition | More potent than MT-802 | Less potent than this compound | [4] |
| Apoptosis Induction | Induces apoptosis at lower concentrations than parent molecules | Information not available in direct comparison | [4][5][6][7] |
| Selectivity | Improved selectivity compared to ibrutinib-based PROTACs | Binds fewer off-target kinases than ibrutinib | [1][4] |
Table 1: Comparative Efficacy of this compound and MT-802
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key experiments used to evaluate the efficacy of this compound and MT-802.
BTK Degradation Assay (Western Blotting)
-
Cell Culture and Treatment: Seed B-cell lymphoma cell lines (e.g., Ramos, TMD8, Mino) in appropriate culture medium. Treat cells with varying concentrations of this compound or MT-802 for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for BTK. A loading control antibody (e.g., β-actin or GAPDH) should also be used. Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control. The concentration at which 50% of the protein is degraded is determined as the DC50 value.[4]
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, MT-802, or control compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the percentage of viable cells against the compound concentration to determine the IC50 value.
Signaling Pathway Implications
The degradation of BTK by this compound and MT-802 has significant downstream effects on the B-cell receptor (BCR) signaling pathway. BTK is a crucial kinase that, upon activation, phosphorylates phospholipase C gamma 2 (PLCγ2), leading to a cascade of downstream signaling events that promote cell proliferation and survival. By degrading BTK, these PROTACs effectively shut down this pro-survival signaling. This compound has been shown to inhibit the phosphorylation of downstream proteins at lower concentrations than its parent inhibitor, GDC-0853.[4]
Conclusion
Both this compound and MT-802 are effective degraders of BTK, offering a promising therapeutic strategy for B-cell malignancies and overcoming resistance to traditional inhibitors. However, the available data suggests that this compound demonstrates superior potency in terms of BTK degradation and inhibition of cell growth.[4] Its design, based on a highly selective BTK inhibitor, may also contribute to a more favorable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these two promising BTK-targeting PROTACs. This comparative guide provides a foundational understanding for researchers to build upon in their pursuit of novel and effective cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Western Blot Analysis Confirms PTD10 as a Potent Degrader of Bruton's Tyrosine Kinase
A comprehensive guide for researchers, scientists, and drug development professionals comparing PTD10-mediated degradation of Bruton's Tyrosine Kinase (BTK) with other BTK-targeting compounds. This guide provides supporting experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
This compound, a novel Proteolysis Targeting Chimera (PROTAC), has demonstrated high potency in degrading Bruton's Tyrosine Kinase (BTK), a critical therapeutic target in B-cell malignancies and autoimmune diseases.[1][2][3][4] This guide delves into the Western blot analysis used to confirm this degradation and compares the efficacy of this compound with other BTK-targeting alternatives.
Comparative Efficacy of BTK Degraders
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase cereblon to tag BTK for proteasomal degradation.[1][2][3][4] This mechanism of action, distinct from traditional BTK inhibitors that merely block its kinase activity, leads to the complete removal of the BTK protein.[5][6]
Western blot analysis is a cornerstone technique to quantify the reduction in cellular BTK levels following treatment with degraders. The data presented below, summarized from preclinical studies, highlights the superior potency of this compound in comparison to its parent molecules and other previously reported BTK PROTACs.
| Compound | Cell Line | DC50 (nM) | Maximum Degradation (%) | Reference |
| This compound | Ramos | 0.5 | >95 | [1][7] |
| JeKo-1 | 0.6 | >95 | [1][7] | |
| PTD14 | Ramos | 1.7 ± 0.4 | 96.2 | [1] |
| JeKo-1 | 3.1 ± 0.6 | 97 | [1] | |
| PTD16 | Ramos | 0.9 ± 0.2 | 97.3 | [1] |
| JeKo-1 | 0.8 ± 0.2 | 97.6 | [1] | |
| P13I | Ramos | ~10 (at 73% degradation) | 89 (at 100 nM) | [8] |
| DD-03-171 | - | - | - | [1] |
| MT-802 | - | - | - | [1] |
| GDC-0853 (parent BTK inhibitor) | Ramos | No degradation observed | - | [1] |
| Pomalidomide (parent E3 ligase ligand) | Ramos | No degradation observed | - | [1] |
Table 1: Comparative analysis of BTK degradation by this compound and other compounds. DC50 represents the concentration required to achieve 50% degradation of the target protein.
Studies have shown that this compound's degradation of BTK is dependent on the ubiquitin-proteasome system. Pre-treatment of cells with proteasome inhibitors, such as bortezomib, or neddylation inhibitors, like MLN-4924, has been shown to inhibit BTK degradation by this compound.[1]
Experimental Protocols
Western Blot Analysis for BTK Degradation
This protocol outlines the key steps for assessing BTK protein levels in cell lysates via Western blot.
1. Sample Preparation:
-
Culture cells (e.g., Ramos, JeKo-1) to the desired density.
-
Treat cells with varying concentrations of this compound or other compounds for a specified duration (e.g., 17 hours).[1]
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of total protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight. BTK has a molecular weight of approximately 77 kDa.[9]
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[10]
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Incubate the membrane with a primary antibody specific for BTK (e.g., anti-BTK peptide serum) diluted in blocking buffer, typically overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.[10]
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding housekeeping protein band intensity.[1]
Visualizing the Mechanism and Workflow
To better understand the biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound-mediated BTK degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's role.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(Stony Brook University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. insights.omicsx.com [insights.omicsx.com]
- 6. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
PTD10: Superior Cellular Efficacy Through Targeted Protein Degradation
In the landscape of targeted therapies, the development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from occupancy-driven inhibition to event-driven protein degradation. PTD10, a novel PROTAC targeting Bruton's tyrosine kinase (BTK), exemplifies this advancement, demonstrating significantly improved cellular efficacy compared to its constituent components, often referred to as "warheads." This guide provides a comprehensive comparison of this compound and its warheads, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Enhanced Potency and Efficacy of this compound
This compound is a heterobifunctional molecule that links a BTK-binding moiety (derived from the inhibitor GDC-0853) to a ligand for the E3 ubiquitin ligase cereblon (CRBN), derived from pomalidomide. This design enables the recruitment of BTK to the cellular ubiquitin-proteasome system, leading to its degradation. Experimental data consistently show that this degradation-based approach is more effective than simple inhibition by the BTK warhead alone.
Comparative Cellular Activity
The superior performance of this compound is evident in its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
| Compound | Target/Action | Cell Line | DC50 (nM) | IC50 (nM) |
| This compound | BTK Degrader | Ramos | 0.5[1] | - |
| JeKo-1 | 0.6[1] | - | ||
| TMD8 | - | 1.4[2] | ||
| Mino | - | 2.2[2] | ||
| GDC-0853 | BTK Inhibitor (Warhead) | TMD8 | No degradation observed[2] | 14[2] |
| Mino | No degradation observed[2] | 6.6[2] | ||
| Pomalidomide | CRBN Ligand (Warhead) | TMD8 | No degradation observed[2] | >1000[2] |
| Mino | No degradation observed[2] | 22[2] |
As the data indicates, this compound induces BTK degradation at sub-nanomolar concentrations.[1] In cell growth inhibition assays, this compound is approximately 10-fold more potent than its BTK-inhibiting warhead, GDC-0853, in TMD8 cells and about 3-fold more potent in Mino cells.[2] This highlights that the degradation of BTK has a more profound impact on inhibiting cell growth than merely inhibiting its kinase activity.[2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The enhanced efficacy of this compound stems from its distinct mechanism of action compared to traditional inhibitors. Instead of just blocking the active site of BTK, this compound flags the entire protein for destruction.
This process involves the formation of a ternary complex between BTK, this compound, and CRBN.[3] This proximity allows the E3 ligase to transfer ubiquitin molecules to the BTK protein, marking it for degradation by the 26S proteasome.[4][5] A key advantage of this catalytic mechanism is that a single molecule of this compound can induce the degradation of multiple BTK proteins.[4]
Impact on B-Cell Receptor (BCR) Signaling and Apoptosis
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[3] By degrading BTK, this compound effectively shuts down this pro-survival pathway, leading to the induction of apoptosis (programmed cell death).
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
Proteomics Analysis of PTD10 Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated proteomic effects of PTD10, a novel Bruton's tyrosine kinase (BTK) PROTAC® degrader. Due to the absence of publicly available proteomics data specifically for this compound-treated cells, this guide synthesizes information from studies on other BTK inhibitors and PROTACs to project the expected outcomes and provide a framework for future research.
This compound is a highly potent BTK PROTAC® degrader, developed from the selective BTK inhibitor GDC-0853 and the E3 ligase ligand pomalidomide (B1683931).[1][2][3] As a PROTAC® (Proteolysis Targeting Chimera), this compound is designed to induce the degradation of BTK via the ubiquitin-proteasome system, offering a distinct mechanism of action compared to traditional kinase inhibitors.[4][5]
Comparative Performance of BTK-Targeted Therapies
The primary therapeutic advantage of a BTK degrader like this compound over a conventional BTK inhibitor lies in its event-driven, catalytic mechanism, which can lead to a more sustained and profound target suppression. This section compares the expected performance of this compound with first and second-generation BTK inhibitors.
Table 1: Comparative Activity of BTK-Targeted Agents
| Feature | Ibrutinib (B1684441) (1st Gen Inhibitor) | GDC-0853 (Parent Inhibitor of this compound) | This compound (BTK PROTAC® Degrader) |
| Mechanism of Action | Covalent, irreversible inhibitor of BTK | Noncovalent, reversible inhibitor of BTK | Induces proteasomal degradation of BTK |
| Selectivity | Known off-target effects on other kinases (e.g., EGFR, TEC)[1] | High selectivity for BTK[6][7] | Expected high selectivity due to GDC-0853 warhead and targeted degradation mechanism |
| Potency (BTK Degradation) | N/A (Inhibition) | N/A (Inhibition) | DC50 of 0.5 nM in TMD8 cells[8][9] |
| Cell Growth Inhibition (IC50) | Cell-line dependent | Cell-line dependent | 1.4 nM in TMD8 cells[2] |
| Potential Advantages | Clinically validated efficacy | High selectivity, active against C481S mutant BTK[6] | Overcomes inhibitor resistance, potential for improved safety profile, catalytic action[5] |
| Potential Liabilities | Off-target toxicities, resistance via BTK mutations | Occupancy-driven pharmacology | "Hook effect" at high concentrations, potential for E3 ligase-mediated off-targets |
Proposed Proteomics Analysis of this compound-Treated Cells
A quantitative proteomics study of this compound-treated cells would be crucial to confirm its mechanism of action, assess its selectivity, and identify potential biomarkers of response and resistance. Based on studies of other BTK inhibitors and PROTACs, the following proteomic changes are anticipated.
Table 2: Predicted Proteomic Signature of this compound Treatment
| Protein/Pathway | Expected Change | Rationale | Supporting Evidence from Related Compounds |
| Bruton's Tyrosine Kinase (BTK) | Significant Downregulation | Direct on-target effect of this compound-mediated degradation. | This compound is a potent BTK degrader.[8][9][10] |
| Downstream BCR Signaling Proteins (e.g., PLCγ2, ERK, AKT) | Decreased Phosphorylation | Inhibition of the B-cell receptor (BCR) signaling cascade due to BTK degradation. | BTK inhibitors like ibrutinib and zanubrutinib (B611923) reduce phosphorylation of downstream BCR pathway components.[1] |
| Proteasome Subunits | Potential Upregulation | Cellular response to increased protein degradation load. | Studies with other PROTACs have shown compensatory upregulation of proteasome components. |
| Cereblon (CRBN) Substrates (e.g., IKZF1, IKZF3) | Potential Downregulation | Pomalidomide, the E3 ligase recruiter in this compound, is known to induce the degradation of these transcription factors. | Pomalidomide is an immunomodulatory drug that targets IKZF1 and IKZF3 for degradation.[8] |
| Apoptosis-Related Proteins (e.g., Caspases, BCL-2 family) | Upregulation of Pro-Apoptotic Proteins | Induction of apoptosis is a known consequence of BTK inhibition in B-cell malignancies. | This compound has been shown to induce apoptosis.[2][9] |
| Off-Target Kinases (e.g., EGFR, TEC) | No Significant Change in Abundance | The high selectivity of the GDC-0853 warhead should minimize off-target degradation. | GDC-0853 is highly selective for BTK.[6][7] |
Experimental Protocols
A robust proteomics workflow is essential to validate the predicted effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Use relevant human B-cell malignancy cell lines, such as TMD8 (Activated B-cell like Diffuse Large B-cell Lymphoma) and Mino (Mantle Cell Lymphoma), where this compound has shown activity.[2]
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) and a time-course (e.g., 2, 6, 12, 24 hours) to capture both early and late proteomic changes. Include vehicle control (DMSO) and controls with the parent molecules GDC-0853 and pomalidomide to differentiate between inhibition and degradation effects.
Quantitative Proteomics using Tandem Mass Tags (TMT)
-
Protein Extraction and Digestion:
-
Harvest and lyse cells in a buffer containing urea, protease, and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using Trypsin overnight.
-
-
TMT Labeling:
-
Label peptides from each condition with a unique TMT isobaric tag.
-
Combine labeled peptides into a single sample.
-
-
Mass Spectrometry Analysis:
-
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) on the combined sample.
-
Utilize a high-resolution mass spectrometer for accurate peptide identification and quantification.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Conduct pathway analysis using tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify enriched biological pathways.
-
Visualizing the Mechanism and Workflow
This compound Mechanism of Action
Caption: this compound forms a ternary complex with BTK and the E3 ligase Cereblon, leading to BTK ubiquitination and subsequent degradation by the proteasome.
Experimental Workflow for Proteomics Analysis```dot
Caption: this compound-mediated degradation of BTK is expected to block downstream B-cell receptor (BCR) signaling, leading to reduced cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics is a powerful tool to tell sensitivity to BTK inhibitors in non-Hodgkin Lymphoma [carrerasresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. QUANTITATIVE PROTEOMIC APPROACHES TO STUDY DRUG MECHANISM OF ACTION [air.unimi.it]
- 10. Transcriptomic and proteomic differences in BTK-WT and BTK-mutated CLL and their changes during therapy with pirtobrutinib - PMC [pmc.ncbi.nlm.nih.gov]
PTD10 Demonstrates Superior Kinase Selectivity in Cross-Reactivity Studies
For researchers, scientists, and drug development professionals, a new comparative guide details the enhanced selectivity of PTD10, a proteolysis targeting chimera (PROTAC) Bruton's tyrosine kinase (BTK) degrader. The guide provides an in-depth analysis of cross-reactivity studies, showcasing this compound's minimal off-target effects compared to other kinase inhibitors.
This compound, a novel BTK PROTAC, has been shown to possess a highly selective degradation profile, a critical attribute for therapeutic candidates. This guide summarizes the key findings from cross-reactivity studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Degradation
A label-free quantitative proteomics study was conducted to assess the selectivity of this compound in comparison to an ibrutinib-based PROTAC, P13I. The results demonstrate that this compound exhibits superior selectivity for its intended target, BTK, with negligible effects on the abundance of other kinases.
In contrast, the ibrutinib-based PROTAC P13I led to the significant degradation of off-target kinases, highlighting the improved selectivity profile of this compound. The table below summarizes the quantitative proteomics data from this study.
| Kinase | This compound Degradation | P13I (Ibrutinib-based PROTAC) Degradation |
| BTK (On-target) | Significant Degradation | Significant Degradation |
| CSK | No significant change | Significant Degradation |
| FRK | No significant change | Significant Degradation |
| SYK | No significant change | Not reported |
| HCK | No significant change | Not reported |
| LYN | No significant change | Not reported |
| BAZ1B | No significant change | Not reported |
| TYK2 | No significant change | Not reported |
| Fes/Fps | No significant change | Not reported |
Experimental Protocols
The following section details the methodology used in the cross-reactivity studies of this compound.
Label-Free Quantitative Proteomics for PROTAC Selectivity
Objective: To determine the proteome-wide selectivity of this compound by quantifying changes in protein abundance following treatment.
Cell Culture and Treatment:
-
Human B-cell lymphoma cell lines (e.g., Ramos) were cultured under standard conditions.
-
Cells were treated with either DMSO (vehicle control) or a specified concentration of this compound (or a comparator molecule like P13I) for a designated time period (e.g., 24 hours).
Sample Preparation:
-
Cell Lysis: After treatment, cells were harvested, washed with PBS, and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Digestion: The protein concentration of each lysate was determined. An equal amount of protein from each sample was reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Peptide Cleanup: The resulting peptide mixtures were desalted and cleaned up using solid-phase extraction (SPE) to remove contaminants that could interfere with mass spectrometry analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Peptide Separation: The cleaned peptide samples were analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer. Peptides were separated on a reverse-phase column using a gradient of increasing organic solvent.
-
Mass Spectrometry Analysis: As peptides eluted from the column, they were ionized and introduced into the mass spectrometer. The instrument operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 spectra (for peptide quantification) and MS/MS spectra (for peptide identification).
Data Analysis:
-
Peptide and Protein Identification: The raw MS/MS data was searched against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and their corresponding proteins.
-
Protein Quantification: Label-free quantification was performed by comparing the signal intensities of the same peptides across different samples (control vs. treated). The abundance of each protein was inferred from the intensities of its constituent peptides.
-
Statistical Analysis: Statistical tests were applied to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control. The results were often visualized using a volcano plot, which displays the fold change in protein abundance versus the statistical significance.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity and the methods used to assess its selectivity, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound kinase cross-reactivity.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Overcoming Ibrutinib Resistance in B-Cell Malignancies: A Comparative Guide to PTD10 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) has revolutionized the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the emergence of resistance, both primary and acquired, presents a significant clinical challenge. This guide provides a comparative overview of a novel therapeutic modality, PTD10, a BTK-targeting proteolysis-targeting chimera (PROTAC), and other leading strategies designed to overcome ibrutinib resistance. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows to aid in the evaluation of these next-generation therapies.
The Challenge of Ibrutinib Resistance
Ibrutinib forms a covalent bond with the cysteine 481 (C481) residue in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the B-cell receptor (BCR) signaling pathway that is crucial for the survival and proliferation of malignant B-cells.[1][2] The most common mechanism of acquired resistance to ibrutinib is a mutation in BTK at the C481 position, most frequently a substitution to serine (C481S), which prevents the covalent binding of the inhibitor.[3] Other resistance mechanisms include mutations in PLCγ2, a downstream effector of BTK, and the activation of alternative pro-survival signaling pathways, such as the PI3K/AKT pathway.[3][4]
This compound: A Novel BTK-Degrader
This compound is a highly potent and selective BTK degrader that offers a novel approach to circumventing ibrutinib resistance.[5] As a PROTAC, this compound is a heterobifunctional molecule that consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the BTK protein by the proteasome.
This compound is based on the selective, reversible BTK inhibitor GDC-0853 (fenebrutinib) and the cereblon E3 ligase ligand pomalidomide.[5] Because GDC-0853 does not rely on covalent binding to C481, this compound is designed to be effective against both wild-type and C481S-mutant BTK.[5][6][7]
Preclinical Efficacy of this compound
In preclinical studies, this compound has demonstrated potent degradation of BTK with a DC50 (concentration for 50% degradation) of 0.5 nM.[5] It has shown superior performance in inhibiting cell growth and inducing apoptosis compared to its parent molecules (GDC-0853 and pomalidomide) and other previously reported BTK PROTACs in mantle cell lymphoma (Mino) and diffuse large B-cell lymphoma (TMD8) cell lines.[5] Furthermore, this compound exhibits improved selectivity compared to ibrutinib-based PROTACs, which is a significant advantage given the known off-target effects of ibrutinib.[5]
dot
Caption: Mechanism of this compound-mediated BTK degradation.
Alternative Strategies to Overcome Ibrutinib Resistance
Several alternative therapeutic strategies have been developed to address ibrutinib resistance. These can be broadly categorized as next-generation BTK inhibitors and agents that target alternative survival pathways.
Second-Generation Covalent BTK Inhibitors
Acalabrutinib and zanubrutinib are second-generation covalent BTK inhibitors designed to have greater selectivity for BTK than ibrutinib, thereby reducing off-target side effects.[8][9][10][11] While they offer improved tolerability, they share the same covalent binding mechanism as ibrutinib and are therefore susceptible to resistance mediated by the BTK C481S mutation.[12][13]
Non-Covalent (Reversible) BTK Inhibitors
Pirtobrutinib (B8146385) is a highly selective, non-covalent BTK inhibitor that binds to BTK in a reversible manner and is not dependent on the C481 residue for its activity.[14][15] This allows it to be effective against both wild-type BTK and the C481S mutant. Pirtobrutinib has shown significant clinical activity in patients with CLL who have been previously treated with a covalent BTK inhibitor.[9][13][14][16] However, resistance to pirtobrutinib can emerge through other BTK mutations.[9]
BCL2 Inhibitors
Venetoclax (B612062) is an inhibitor of B-cell lymphoma 2 (BCL2), a key anti-apoptotic protein. By targeting a different survival pathway, venetoclax has demonstrated efficacy in patients with ibrutinib-resistant CLL.[17][18] It can be used as a monotherapy or in combination with ibrutinib to overcome resistance.[19][20][21][22][23] Studies have shown that the combination of venetoclax and ibrutinib can lead to deep remissions and, in some cases, the elimination of detectable BTK C481S mutations.[18][19]
PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical survival pathway in B-cell malignancies that can be upregulated to confer resistance to ibrutinib.[4][24] Preclinical studies have shown that inhibitors of PI3K can re-sensitize ibrutinib-resistant cells to treatment.[3][24] For instance, the dual PI3K-beta/delta inhibitor KA2237 has been shown to reduce tumor growth in ibrutinib-resistant xenograft models.[4]
dot
Caption: Simplified BCR signaling pathway and points of intervention.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and alternative strategies in the context of ibrutinib resistance. It is important to note that these data are compiled from different studies and direct head-to-head comparisons may not be available.
Table 1: In Vitro Efficacy Against BTK and Ibrutinib-Resistant Cells
| Compound/Strategy | Target | Mechanism of Action | Cell Line(s) | Metric | Value | Reference(s) |
| This compound | BTK | Degrader (PROTAC) | - | DC50 | 0.5 nM | [5] |
| TMD8 | IC50 (Growth) | ~10 nM | [5] | |||
| Mino | IC50 (Growth) | ~30 nM | [5] | |||
| P13I (Ibrutinib-based PROTAC) | BTK | Degrader (PROTAC) | HBL-1 (C481S) | EC50 | ~30 nM (degradation) | [25] |
| HBL-1 (C481S) | GI50 (Growth) | ~700 nM | [25] | |||
| Ibrutinib | BTK | Covalent Inhibitor | HBL-1 (C481S) | GI50 (Growth) | ~700 nM | [25] |
| GDC-0853 (Fenebrutinib) | BTK | Non-covalent Inhibitor | 293T (C481S) | IC50 (Biochemical) | 2.2 nM | [6][7] |
| Pirtobrutinib | BTK | Non-covalent Inhibitor | CLL (WT BTK) | IC50 (p-BTK) | 1.1 nM | [1] |
| Venetoclax | BCL2 | Inhibitor | Ibrutinib-resistant CLL | ORR | 79% | [17] |
Table 2: In Vivo Efficacy in Ibrutinib-Resistant Models
| Compound/Strategy | Model | Dosing | Outcome | Reference(s) |
| KA2237 (PI3Kβ/δ inhibitor) | Ibrutinib-resistant DLBCL xenograft | Not specified | Significantly reduced tumor volume | [4] |
| Venetoclax + Ibrutinib | Ibrutinib-resistant DLBCL xenograft | Not specified | Significant reduction in tumor growth vs. monotherapy | [21][22] |
| BGB-16673 (BTK Degrader) | C481S-mutant BTK lymphoma xenograft | Not specified | Better survival and less splenic tumor invasion vs. covalent and non-covalent BTK inhibitors | [26] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these therapeutic agents.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[18][27][28][29]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: Add the desired concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Western Blotting for Protein Degradation
This protocol provides a general workflow for assessing the degradation of a target protein (e.g., BTK) following treatment with a PROTAC.[6][10][11][12][30]
-
Cell Lysis:
-
Culture and treat cells with the desired concentrations of the degrader for various time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
dot
Caption: A typical workflow for Western blot analysis.
In Vivo Xenograft Model of B-Cell Lymphoma
This protocol outlines a general procedure for establishing and utilizing a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of novel therapies.[5][14][15][20][31]
-
Animal Model: Use immunocompromised mice, such as NOD-scid IL2Rγnull (NSG) mice.
-
Tumor Cell Implantation:
-
Obtain primary B-cell lymphoma cells from patients or use established ibrutinib-resistant cell lines.
-
Inject a defined number of cells (e.g., 1-5 x 10^6) subcutaneously or intravenously into the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation and growth.
-
Measure tumor volume using calipers for subcutaneous models or use bioluminescence imaging for disseminated disease models if using luciferase-expressing cells.
-
-
Drug Treatment:
-
Once tumors reach a palpable size or a predetermined signal intensity, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and control vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compound.
Flow Cytometry for Apoptosis (Annexin V Staining)
This protocol is a standard method for detecting apoptosis by flow cytometry using Annexin V and propidium (B1200493) iodide (PI).[4][17][19][24]
-
Cell Preparation:
-
Induce apoptosis in your cell line using the desired treatment.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The landscape of therapies for ibrutinib-resistant B-cell malignancies is rapidly evolving. This compound, as a BTK degrader, represents a promising and mechanistically distinct approach that has the potential to overcome resistance mediated by the C481S mutation. Its high potency and improved selectivity in preclinical models are encouraging. Alternative strategies, including non-covalent BTK inhibitors like pirtobrutinib and therapies targeting other survival pathways such as BCL2 and PI3K, have also demonstrated significant efficacy. The choice of the optimal therapeutic strategy will likely depend on the specific resistance mechanism, the patient's prior treatments, and the safety profile of the agent. Further clinical investigation, including head-to-head comparative trials, is warranted to fully elucidate the relative merits of these innovative approaches in the management of ibrutinib-resistant disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajmc.com [ajmc.com]
- 3. Resistance to BTK inhibition by ibrutinib can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. ch.promega.com [ch.promega.com]
- 19. scispace.com [scispace.com]
- 20. Xenograft B cell Lymphoma Model [bio-protocol.org]
- 21. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ibrutinib and venetoclax target distinct subpopulations of CLL cells: implication for residual disease eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 27. promega.com [promega.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 31. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of PTD10
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols for chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of PTD10, a compound utilized in laboratory research. Following these guidelines is critical for ensuring a safe laboratory environment and minimizing environmental impact.
Key Compound Information
A summary of essential data for handling and storage is presented below. This information is critical for safe management of the compound within a laboratory setting.
| Property | Value |
| Primary Use | Laboratory chemical for research |
| Storage Temperature | 2-8°C (short-term), -20°C or -80°C (long-term) |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Procedures
The proper disposal of this compound must be handled in accordance with institutional and regulatory guidelines. The following procedures provide a general framework for safe disposal.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to be outfitted in the appropriate personal protective equipment. This includes:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Disposal of Unused or Expired this compound: Unused or expired this compound is to be treated as chemical waste and must be disposed of through the proper channels.[1]
-
Do not dispose of solid this compound or its solutions down the drain or in regular trash receptacles.[1]
-
Place the original container holding the unwanted this compound into a designated, compatible, and clearly labeled hazardous waste container.[1]
-
The label on the hazardous waste container should clearly indicate the chemical name ("this compound"), the quantity, and the date of disposal.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
3. Disposal of Solutions Containing this compound: Solutions containing this compound, including experimental residues and rinsates, are also classified as hazardous waste.
-
Collect all liquid waste containing this compound in a designated, leak-proof container that is compatible with the solvent used.
-
Clearly label the waste container as "Hazardous Waste: this compound in [Solvent Name]" and include the approximate concentration.
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by the EHS department.
4. Disposal of Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, weigh boats, and contaminated paper towels, must be treated as hazardous waste.[1]
-
Collect all contaminated solid waste in a designated, sealed, and labeled container.[1]
-
Dispose of this container through your institution's chemical waste program.[1]
5. Decontamination and Disposal of Empty Containers: Empty containers that previously held this compound require proper decontamination before disposal.[1]
-
Triple-rinse the empty container with a suitable solvent capable of removing any residual this compound.
-
Collect the rinsate as hazardous waste and dispose of it with other this compound solutions.
-
Once decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's guidelines.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
Essential Safety and Handling Protocol for PTD10
For researchers, scientists, and drug development professionals handling PTD10 (CAS No. 2642231-19-2), a highly potent Bruton's Tyrosine Kinase (BTK) degrader, adherence to strict safety protocols is paramount to ensure personal safety and proper disposal.[1][2] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment must be worn at all times. This includes eye protection, such as safety glasses or goggles, protective gloves (e.g., nitrile), and a lab coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] After handling, it is crucial to wash hands and any exposed skin thoroughly.[1]
Summary of Personal Protective Equipment for this compound
| PPE Category | Specific Recommendation |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat. |
Accidental Release and Exposure Measures
In the event of an accidental release, personal protective equipment should be used during cleanup.[1] For personal exposure, the following first aid measures are recommended:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal Plan
Contaminated packaging and unused this compound should be disposed of in accordance with local, state, and federal regulations.[1] It is recommended to conduct recycling or disposal at a licensed waste disposal facility.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
